Ethyl 2-isopropylthiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWEQDAHKVXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441395 | |
| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-44-6 | |
| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and flavor industries. This document summarizes its key molecular properties, outlines a probable synthetic route, and discusses the analytical methods for its characterization, while also noting the current gaps in publicly available experimental data.
Core Molecular Data
This compound is a solid compound with the molecular formula C₉H₁₃NO₂S.[1] Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | [1] |
| CAS Number | 133047-44-6 | |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Physical Form | Solid | |
| Predicted Density | 1.128 ± 0.06 g/cm³ | [1] |
| InChI | 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N | |
| SMILES | O=C(OCC)C1=CSC(C(C)C)=N1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the logical precursors would be isobutyramide and ethyl bromopyruvate.
General Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted for this compound)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent). The reaction may be carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Note: Commercial suppliers of this compound, such as Sigma-Aldrich, state that they do not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of rigorous in-house characterization.
Characterization Methods
Due to the lack of publicly available spectral data for this compound, the following are proposed characterization methods based on the analysis of structurally similar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and isopropyl groups.
-
-
Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching of the alkyl groups.
Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. While the specific biological activity and any associated signaling pathways for this compound have not been reported in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various drug discovery programs. For instance, the related compound, Ethyl 2-aminothiazole-4-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a molecule with established fundamental properties but a notable lack of detailed, publicly accessible experimental data for its synthesis and characterization. The Hantzsch thiazole synthesis provides a viable route for its preparation. This guide offers a framework for researchers and drug development professionals to approach the synthesis and analysis of this compound, emphasizing the need for thorough in-house validation of its identity and purity. Further investigation into its biological activities is warranted to explore its potential as a lead compound in medicinal chemistry.
References
An In-Depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes a detailed, plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis. While specific experimental data for this compound is not widely available in the current literature, this guide compiles its known properties and presents comparative spectroscopic data from closely related analogs to aid in its characterization. Furthermore, the broader context of thiazole derivatives in drug development is discussed, highlighting their diverse biological activities and potential as therapeutic agents.
Chemical Structure and Properties
This compound possesses a central five-membered thiazole ring substituted with an isopropyl group at the 2-position and an ethyl carboxylate group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| CAS Number | 133047-44-6 | |
| Appearance | Solid (predicted) | |
| SMILES | O=C(OCC)C1=CSC(C(C)C)=N1 | |
| InChI | 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N |
Note: Physical properties such as melting point and boiling point have not been extensively reported in the literature for this specific compound.
Synthesis
The most common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone or α-haloester. For this compound, the logical precursors would be isobutyramide (or more likely, the corresponding thioamide, isothiobutyramide) and ethyl bromopyruvate.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process, starting from isobutyramide, which is first converted to isothiobutyramide, followed by the Hantzsch cyclization.
Detailed Experimental Protocol (Plausible)
This protocol is based on general procedures for the Hantzsch thiazole synthesis and may require optimization.
Step 1: Synthesis of Isothiobutyramide
-
To a stirred solution of isobutyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield isothiobutyramide.
Step 2: Synthesis of this compound
-
Dissolve isothiobutyramide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Spectroscopic Characterization (Analog-Based)
Table 2: Comparative ¹H NMR Data of Related Thiazole Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[3] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[3] |
| Expected for Target Compound | A singlet for the thiazole proton, a septet for the isopropyl CH, a doublet for the isopropyl CH₃, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃. |
Table 3: Comparative ¹³C NMR Data of Related Thiazole Derivatives
| Compound | Chemical Shift (δ, ppm) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[3] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[3] |
| Expected for Target Compound | Peaks corresponding to the carboxyl, thiazole ring carbons, isopropyl carbons, and ethyl ester carbons. |
Table 4: Comparative IR and MS Data of a Related Thiazole Derivative
| Spectroscopic Technique | Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| IR (KBr, cm⁻¹) | 3639, 2967, 1896, 1608, 1223[3] |
| MS (m/z) | 260 (M+)[3] |
Role in Drug Discovery and Development
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[5][6]
While the specific biological activity of this compound has not been extensively studied, its structural components suggest potential for further derivatization to create novel therapeutic agents. The isopropyl group can influence lipophilicity and binding interactions, while the ethyl carboxylate group provides a handle for further chemical modifications, such as amidation to generate a diverse library of compounds for screening.
Example Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors
Many thiazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to a downstream signaling cascade that promotes cell proliferation and survival. A thiazole-based kinase inhibitor can block this pathway by inhibiting the receptor, thereby preventing the uncontrolled cell growth seen in cancer. This serves as a conceptual framework for how derivatives of this compound could potentially be developed into targeted therapies.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related structures. The proven importance of the thiazole scaffold in medicine underscores the potential of this and similar compounds as starting points for the development of novel therapeutic agents. Further research into the biological activities of this and its derivatives is warranted.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ethyl 2-isopropylthiazole-4-carboxylate physical properties
An In-depth Technical Guide on the Physical Properties of Ethyl 2-isopropylthiazole-4-carboxylate
This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data in published literature, this guide combines reported information from chemical suppliers with predicted values and generalized experimental protocols for its synthesis and property determination.
Core Physical Properties
This compound is a thiazole derivative with the chemical formula C₉H₁₃NO₂S. It is most commonly described as a solid at room temperature.
Data Presentation
| Property | Value | Source |
| CAS Number | 133047-44-6 | |
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| Physical Form | Solid | |
| Predicted Density | 1.128 ± 0.06 g/cm³ | [1] |
| Flash Point | Not applicable | |
| Storage Conditions | 2-8°C, dry | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and physical property determination of this compound are not explicitly available. However, the following sections provide established, generalized methodologies that are highly applicable.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings through the condensation of an α-halocarbonyl compound with a thioamide.[2][3] This method is a plausible route for the synthesis of this compound.
Reaction Scheme:
The synthesis would involve the reaction of isothiobutyramide with an ethyl halopyruvate (e.g., ethyl bromopyruvate).
Caption: Generalized Hantzsch Thiazole Synthesis for this compound.
General Protocol:
-
Dissolve the thioamide (e.g., isothiobutyramide) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.[2]
-
Slowly add the α-haloketone (e.g., ethyl bromopyruvate) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed and precipitate the product.[2]
-
Isolate the crude product by vacuum filtration, washing the filter cake with water.[2]
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Dry the purified solid and characterize it using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Determination of Melting Point
The melting point of a crystalline solid is a critical physical property for identification and purity assessment. A pure substance typically exhibits a sharp melting range of 1-2°C.[4]
General Protocol (Capillary Method):
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.[4]
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of approximately 1-2 mm.[5] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: For a new, cooled sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][6]
Caption: Experimental Workflow for Melting Point Determination.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental physical property. Thiazole derivatives are generally soluble in polar organic solvents.[7]
General Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the crystalline this compound to a series of vials, each containing a precise volume of a selected organic solvent (e.g., ethanol, acetone, DMSO).[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Alternatively, centrifuge the vials to separate the solid phase.
-
Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).[8]
-
Calculation: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
References
An In-depth Technical Guide on Ethyl 2-isopropylthiazole-4-carboxylate
This technical guide provides a comprehensive overview of ethyl 2-isopropylthiazole-4-carboxylate, with a focus on its physicochemical properties, relevant experimental protocols, and its role in inhibiting cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Solubility
The solubility of thiazole compounds can be influenced by factors such as the crystalline polymorphic form and the nature of the solvent. For instance, some thiazole derivatives exhibit different solubilities in ethanol depending on their crystal structure. It has also been noted that certain derivatives are readily soluble in aqueous solutions of sodium carbonate due to the formation of salts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Physical Form | Solid |
| CAS Number | 133047-44-6 |
Experimental Protocols
Given the absence of specific published solubility experiments for this compound, this section provides a general methodology for determining solubility, as well as a representative synthesis protocol for a related thiazole derivative, which involves solubility-dependent steps.
General Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetone, water)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vial is placed in a shaking incubator or water bath set to the desired temperature.
-
The mixture is agitated until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, the suspension is allowed to settle, and the supernatant is carefully removed.
-
The supernatant is centrifuged to remove any remaining solid particles.
-
A known volume of the clear supernatant is diluted with the solvent.
-
The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Representative Synthesis of a Thiazole Derivative
The following is a representative synthesis procedure for a thiazole derivative, illustrating key steps where solubility is a critical factor.
Reaction: Hantzsch Thiazole Synthesis
Materials:
-
An α-haloketone (e.g., ethyl bromopyruvate)
-
A thioamide (e.g., thiourea)
-
A suitable solvent (e.g., ethanol)
-
Base (e.g., sodium carbonate)
Procedure:
-
The thioamide and base are dissolved in the solvent.
-
The α-haloketone is added to the solution, often dropwise, at a controlled temperature.
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is often partially or fully removed by distillation.
-
The crude product may be isolated by filtration if it precipitates out of the solution upon cooling or addition of an anti-solvent (a liquid in which the product is insoluble).
-
The crude product is then purified, typically by recrystallization. This process involves dissolving the solid in a minimal amount of a hot solvent in which it has high solubility, followed by cooling to allow the pure compound to crystallize, leaving impurities in the solution.
Signaling Pathways and Drug Development
Thiazole derivatives are a significant class of compounds in drug discovery, known for their ability to inhibit various protein kinases involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Thiazole-based compounds have been investigated as inhibitors of several key kinase families, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers, such as non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting specific CDKs can halt the proliferation of cancer cells.
The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a thiazole derivative, highlighting the stages where solubility plays a key role.
Caption: A generalized workflow for the synthesis and purification of a thiazole compound.
Generic Kinase Signaling Pathway Inhibition
This diagram depicts a simplified kinase signaling pathway and the point of inhibition by a thiazole derivative.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
Biological Activity of Ethyl 2-Alkylthiazole-4-Carboxylate Derivatives: A Technical Overview
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide array of pharmacological effects. This technical guide focuses on the biological activities of ethyl 2-alkylthiazole-4-carboxylate and its closely related analogs. While specific research on ethyl 2-isopropylthiazole-4-carboxylate is limited in the reviewed literature, this document provides a comprehensive overview of the biological potential of this class of compounds by examining derivatives with various substituents at the 2- and 5-positions of the thiazole ring. The primary biological activities explored include antimicrobial, anticancer, fungicidal, and herbicidal effects. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental protocols, and visual representations of key processes.
Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates
The general synthesis of the ethyl 2-substituted-thiazole-4-carboxylate core often follows the Hantzsch thiazole synthesis. A common pathway involves the reaction of a thioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone. For derivatives with more complex substituents at the 2-position, a multi-step synthesis is often employed, starting from a simpler thiazole precursor.
A representative synthesis workflow is illustrated below.
Caption: General synthesis workflow for ethyl 2-substituted-thiazole-4-carboxylates.
Antimicrobial and Antifungal Activity
Derivatives of ethyl thiazole-carboxylate have demonstrated notable activity against various bacterial and fungal strains. The substitutions at the 2- and 5-positions of the thiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative measures of antimicrobial and antifungal activity for a selection of ethyl 2-substituted-thiazole-5-carboxylate derivatives. It is important to note the shift to the 5-carboxylate position in some of the available literature.
| Compound Class | Test Organism | Activity Metric | Value |
| Ethyl 2-(acetamido)-4-substituted-thiazole-5-carboxylates | Bacillus subtilis | MIC | Moderate to Good |
| " | Staphylococcus aureus | MIC | Moderate to Good |
| " | Escherichia coli | MIC | Moderate to Good |
| " | Candida albicans | MIC | Moderate to Good |
| " | Aspergillus flavus | MIC | Moderate to Good |
| " | Aspergillus niger | MIC | Moderate to Good |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | Inhibition % (at 100 mg/L) | 32-58%[1][2] |
| " | Thanatephorus cucumeris | Inhibition % (at 100 mg/L) | 32-58%[1][2] |
| " | Botrytis cinerea | Inhibition % (at 100 mg/L) | 32-58%[1][2] |
| " | Fusarium oxysporum | Inhibition % (at 100 mg/L) | 32-58%[1][2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A widely used method for assessing antimicrobial activity is the microdilution method to determine the MIC.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller Hinton II Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of a known concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution in the 96-well plates using the appropriate broth (Mueller Hinton II for bacteria, RPMI 1640 for fungi) to achieve a range of concentrations (e.g., 1024–2 µg/mL).[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria and 24 hours for fungi.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.
Quantitative Data: Anticancer Activity
The following table presents the growth inhibition (GI50) values for a notable derivative.
| Compound | Cell Line | Activity Metric | Value (µM) |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Leukemia (RPMI-8226) | GI50 | 0.08[4] |
| " | 60 Human Tumor Cell Lines (Average) | GI50 (MG-MID) | 38.3[4] |
Experimental Protocol: In Vitro Anticancer Screening (NCI-60)
The National Cancer Institute's (NCI) 60-human tumor cell line screen is a standard method for evaluating the anticancer potential of new compounds.
Objective: To assess the in vitro growth inhibitory effects of a compound against 60 different human tumor cell lines.
Procedure (Simplified):
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After 24 hours, the test compound is added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB).
-
Measurement: The absorbance is measured at 515 nm to determine the amount of bound stain, which is proportional to the cell mass.
-
Data Analysis: The results are expressed as the GI50 (the concentration required to inhibit cell growth by 50%).
Herbicidal and Fungicidal Activity
Certain derivatives of ethyl 2-amido-4-alkylthiazole-5-carboxylate have also been investigated for their potential as agrochemicals.
Quantitative Data: Herbicidal and Fungicidal Activity
| Compound Class | Test Organism | Activity Metric | Value |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Various Plants | Inhibition % (at 150 g ai/ha) | 20-50%[1][2] |
| Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates | Pseudoperonospora cubensis | Inhibition % (at 500 µg/mL) | >80% for some derivatives[5] |
| " | Capsella bursa-pastoris | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |
| " | Amaranthus retroflexus | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |
| " | Eclipta prostrata | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |
Potential Mechanisms of Action
The precise mechanisms of action for many of these thiazole derivatives are not fully elucidated and are likely diverse, depending on their specific structures. However, for some anticancer thiazoles, proposed mechanisms include the inhibition of key signaling pathways. Molecular docking studies have also been employed to predict interactions with biological targets.
For instance, some anticancer compounds are hypothesized to interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibition by anticancer thiazole derivatives.
The ethyl 2-alkylthiazole-4-carboxylate scaffold and its isomers are versatile structures with significant potential in the development of new therapeutic and agrochemical agents. The available literature demonstrates that modifications at the 2- and 5- (or 4-) positions of the thiazole ring can lead to potent antimicrobial, antifungal, anticancer, and herbicidal activities. While there is a lack of specific data for this compound, the broader class of compounds shows promising biological profiles. Further research is warranted to synthesize and evaluate the specific isopropyl derivative and to further elucidate the mechanisms of action and structure-activity relationships for this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ethyl 2-isopropylthiazole-4-carboxylate Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 2-isopropylthiazole-4-carboxylate and its derivatives in the field of medicinal chemistry. The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document consolidates available data, outlines detailed experimental protocols for key reactions and assays, and visualizes relevant pathways to facilitate further research and development in this promising area.
Core Synthesis and Derivatization
The synthesis of the this compound core typically proceeds via the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the target compound, isobutyramide is first converted to isothiobutyramide, which is then reacted with ethyl bromopyruvate.
Further derivatization can be achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of 2-isopropylthiazole-4-carboxamide derivatives. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Experimental Protocol: Synthesis of this compound
A plausible synthesis, adapted from established Hantzsch thiazole synthesis protocols, is as follows:
Step 1: Synthesis of Isothiobutyramide In a reaction vessel, isobutyramide is treated with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane. The reaction mixture is heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude isothiobutyramide is purified by chromatography.
Step 2: Hantzsch Thiazole Synthesis To a solution of isothiobutyramide (1 equivalent) in ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography.
Experimental Protocol: Synthesis of 2-isopropylthiazole-4-carboxamide Derivatives
Step 1: Hydrolysis to 2-isopropylthiazole-4-carboxylic acid this compound is dissolved in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Step 2: Amide Coupling To a solution of 2-isopropylthiazole-4-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like hydroxybenzotriazole (HOBt) are added. The desired amine (1.1 equivalents) and a base like triethylamine or diisopropylethylamine are then added, and the reaction mixture is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated. The resulting carboxamide derivative is purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: General synthetic scheme for this compound and its carboxamide derivatives.
Medicinal Chemistry Applications
Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections summarize the available data on their anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that the quantitative data presented is for structurally related thiazole derivatives, as specific data for this compound is limited in the public domain.
Anticancer Activity
Thiazole-containing compounds are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization, and induction of apoptosis. Carboxamide derivatives of the thiazole core are of particular interest.
Quantitative Anticancer Activity Data (for related thiazole carboxamides)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (Lung) | >50 | [1] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | Bel7402 (Liver) | >50 | [1] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | HCT-8 (Colon) | >50 | [1] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [2] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | HT29 (Colon) | 24.3 | [2] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Anticancer Mechanism of Action
Caption: Potential mechanisms of anticancer activity for thiazole derivatives.
Antimicrobial Activity
The thiazole scaffold is a key component of several antimicrobial agents. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data (for related thiazole derivatives)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| 2-amino thiazole derivative | Bacillus subtilis | 50 | [3] |
| 2-amino thiazole derivative | Escherichia coli | 100 | [3] |
| 2-amino thiazole derivative | Candida albicans | 100 | [3] |
| 2-amino thiazole derivative | Aspergillus niger | >100 | [3] |
| Thiazole carboxamide | Mycobacterium tuberculosis H37Ra | 3.13 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data (for related compounds)
| Compound Type | Assay | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-1 | - | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 | 0.18 - 0.74 | [5] |
| Thiazole derivative (CX-35) | PGE2 production in LPS-stimulated RAW cells | - | [6] |
| Thiazole derivative (CX-32) | PGE2 production in LPS-stimulated RAW cells | - | [6] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway by thiazole derivatives as a mechanism for anti-inflammatory action.
Conclusion and Future Directions
This compound and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. The synthetic accessibility through the Hantzsch reaction and the ease of derivatization at the carboxylate position make this class of compounds attractive for the development of novel therapeutic agents. While data on the specific core molecule is emerging, the broader family of thiazole derivatives has demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The development of in vivo models to assess the efficacy and safety of lead compounds will be the next critical step towards their potential clinical application.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical History of Thiazole Carboxylates
For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of thiazole carboxylates, from their theoretical conception to their synthesis and early biological evaluation. This document provides a technical overview of the seminal synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reported yields and properties.
The story of thiazole carboxylates is intrinsically linked to the birth of thiazole chemistry itself. The foundational work in this field was laid by German chemist Arthur Hantzsch in 1887. While his initial publications in Berichte der deutschen chemischen Gesellschaft primarily focused on the synthesis of the parent thiazole ring and its simple alkyl derivatives, his method, the now-famous Hantzsch thiazole synthesis, provided the fundamental chemical logic that would underpin the creation of a vast array of thiazole derivatives, including the carboxylates that have become pivotal in medicinal chemistry.[1][2][3]
The Dawn of Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[2] This versatile reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. The adaptability of this method to produce thiazole carboxylates involves the use of an α-haloester as the carbonyl component.
Historical Synthetic Pathways
While Hantzsch's original 1887 work did not explicitly detail the synthesis of a thiazole carboxylate, the principles he established were soon applied by others. The early 20th century saw the exploration of various synthetic routes to access this important class of compounds. Key historical methods for the synthesis of different thiazole carboxylate isomers are outlined below.
Key Historical Syntheses of Thiazole Carboxylates
The following sections provide a detailed look at the early synthetic preparations of key thiazole carboxylate scaffolds.
2-Amino-4-methylthiazole-5-carboxylate
One of the earliest and most significant thiazole carboxylates to be synthesized was ethyl 2-amino-4-methylthiazole-5-carboxylate. Its preparation is a direct application of the Hantzsch synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is a representative example from early 20th-century literature:
-
Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is treated with sulfuryl chloride to yield ethyl 2-chloroacetoacetate.
-
Condensation with Thiourea: The resulting crude ethyl 2-chloroacetoacetate is then reacted with thiourea in an alcoholic solution.
-
Cyclization: The mixture is heated under reflux, leading to the cyclization and formation of the thiazole ring.
-
Isolation: Upon cooling, the product crystallizes from the reaction mixture and can be isolated by filtration and recrystallized from ethanol.
| Reactants | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-chloroacetoacetate, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98 | 172-173 | [4] |
5-Aminothiazoles: The Cook-Heilbron Innovation
A significant advancement in thiazole synthesis came in 1947 with the work of A. H. Cook, Ian Heilbron, and their colleagues. Their method, known as the Cook-Heilbron synthesis, provided a novel route to 5-aminothiazoles.[5][6][7] This reaction involves the interaction of an α-aminonitrile with carbon disulfide or a derivative thereof. A key example from their work that introduced a carboxylate group is the synthesis of ethyl 5-amino-4-carbethoxy-2-benzylthiazole.
Experimental Protocol: Synthesis of Ethyl 5-Amino-4-carbethoxy-2-benzylthiazole
The following protocol is based on the details provided in their seminal 1947 paper in the Journal of the Chemical Society.[5][7]
-
Reaction Mixture: Dithiophenylacetic acid is reacted with ethyl aminocyanoacetate.
-
Solvent and Conditions: The reaction is typically carried out in a suitable solvent at room temperature.
-
Isolation: The product precipitates from the reaction mixture and can be collected and purified by recrystallization.
The Gabriel Synthesis
Another classical method that found application in the synthesis of thiazoles is the Gabriel synthesis. This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. While less common for the direct synthesis of carboxylates, it provided a route to thiazoles that could be subsequently functionalized.[1]
Early Biological Investigations
The initial interest in thiazole and its derivatives was primarily from a chemical standpoint. However, as the 20th century progressed, the structural similarities of thiazoles to other biologically active heterocycles prompted investigations into their pharmacological properties.
Early studies on the biological effects of thiazole carboxylates are sparse. However, by the mid-1940s, research began to emerge exploring the pharmacological actions of basic esters of thiazole carboxylic acids. These investigations were often prompted by the structural analogy to known drugs. For instance, the diethylaminoethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid was investigated for its local anesthetic properties due to its structural resemblance to procaine. These early forays into the biological activity of thiazole carboxylates laid the groundwork for the eventual development of a multitude of thiazole-containing drugs.
Conclusion
The discovery and history of thiazole carboxylates trace a direct line from Arthur Hantzsch's foundational synthesis of the thiazole ring in 1887. The subsequent application of his and other classical methods, such as the Cook-Heilbron and Gabriel syntheses, enabled the creation of a diverse range of thiazole carboxylates. While early interest was primarily synthetic, the structural features of these compounds eventually led to the exploration of their biological activities, a pursuit that has culminated in the significant role thiazole carboxylates play in modern medicinal chemistry and drug development. The pioneering work of these early chemists provided the essential tools and knowledge base upon which generations of scientists have built.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of Thiazole Compounds: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its unique physicochemical properties allow for diverse interactions with a wide array of biological macromolecules, making it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole-containing compounds, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We present quantitative data on their activity, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to empower researchers in the rational design of next-generation thiazole-based drugs.
Key Therapeutic Targets in Oncology
Thiazole derivatives have demonstrated significant promise in cancer therapy by modulating the activity of critical proteins involved in cell cycle progression, signal transduction, and apoptosis.[1]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[2] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have emerged as potent inhibitors of various CDKs, particularly CDK2 and CDK9.[3][4]
Quantitative Data: Thiazole-Based CDK Inhibitors
| Compound Class | Target CDK | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Diaminothiazoles | CDK2/cyclin A2 | 0.9 - 1.5 | Staurosporine | < 1 | [5] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9/cyclin T | 7 | - | - | [6] |
| Pyrimido-thiazoles | CDK9/cyclin T | 640 - 2010 | - | - | [7] |
| Thiazole-linked Phenylsulfones | CDK2 | 416 | Roscovitine | 432 | [3] |
| Coumarin-Thiazole Hybrids | CDK2 | 22 - 1629 | - | - | [8] |
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A or E complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Test compound (thiazole derivative)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, the test compound at various concentrations, the recombinant CDK2/Cyclin complex, and the Histone H1 substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. abcam.co.jp [abcam.co.jp]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
- 8. takarabio.com [takarabio.com]
- 9. benchchem.com [benchchem.com]
Review of 2-substituted thiazole-4-carboxylates
An In-Depth Technical Guide to 2-Substituted Thiazole-4-Carboxylates for Researchers and Drug Development Professionals
Introduction
The 2-substituted thiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry and drug discovery. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a vital pharmacophore.[1][2] When substituted at the 2- and 4-positions with various functional groups, the resulting carboxylate derivatives exhibit a remarkable breadth of biological activities.[3] These compounds are recognized as key building blocks in the synthesis of molecules with therapeutic potential, including antimicrobial, anti-inflammatory, antitumor, and antifungal agents.[4][5][6] Their unique structure allows for diverse chemical modifications, making them an attractive template for developing novel drugs targeting specific biological pathways.[5][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.
Synthesis Methodologies
The synthesis of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a classic cyclization reaction.[4][8] This method typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[4] Variations and modern adaptations, including microwave-assisted and environmentally friendly approaches, have been developed to improve yields and reduce reaction times.[4][9]
A common synthetic pathway to obtain 2-amino-thiazole-4-carboxylates begins with a Darzens reaction, followed by cyclization with thiourea.[10][11] Another approach involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification and oxidation to yield the thiazole-4-carboxylate core.[12]
General Synthetic Workflow: Hantzsch Synthesis
The following diagram illustrates a generalized workflow for the Hantzsch synthesis of 2-substituted thiazole-4-carboxylates.
Caption: Generalized workflow for Hantzsch synthesis of thiazole-4-carboxylates.
Biological Activities and Therapeutic Potential
The 2-substituted thiazole-4-carboxylate scaffold is pleiotropic, demonstrating a wide array of pharmacological effects. This versatility makes it a privileged structure in drug development. Modifications to the substituents at the 2- and 5-positions of the thiazole ring can significantly modulate the biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets.
The major biological activities associated with this scaffold are summarized below.
Caption: Key biological activities stemming from the thiazole-4-carboxylate core.
Key therapeutic areas include:
-
Anticancer Activity : Numerous derivatives have shown potent cytotoxic effects against various human cancer cell lines, including leukemia, breast, lung, and prostate cancer.[7][8][13] Some compounds exert their effects through the inhibition of critical signaling pathways, such as c-Met kinase.[14]
-
Antimicrobial and Antifungal Activity : The scaffold is integral to compounds developed to combat bacterial and fungal infections.[6][15] Specific derivatives show broad-spectrum fungicidal activity.[6]
-
Anti-tubercular Activity : A significant area of research has focused on developing these compounds against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate, for instance, exhibited an MIC of 0.06 µg/ml against M. tuberculosis H37Rv.[11] Other derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis.[11]
-
Anti-inflammatory and Antioxidant Properties : Certain thiazole-4-carboxylates have demonstrated anti-inflammatory and antioxidant capabilities, highlighting their potential for treating conditions associated with oxidative stress and inflammation.[2][16]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-substituted thiazole-4-carboxylate derivatives, highlighting their therapeutic potential.
Table 1: Anti-tubercular Activity
| Compound | Target | Activity Type | Value | Reference |
|---|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv (whole cell) | MIC | 0.06 µg/mL (240 nM) | [11] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH Enzyme | IC₅₀ | 0.95 ± 0.05 µg/mL (2.43 µM) | [11] |
| Thiolactomycin (Reference) | mtFabH Enzyme | IC₅₀ | 16 µg/mL (75 µM) | [11] |
| Isoniazid (Reference) | M. tuberculosis H37Rv (whole cell) | MIC | 0.25 µg/mL (1.8 µM) |[11] |
Table 2: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Type | Value Range | Reference |
|---|---|---|---|---|
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | Melanoma, Prostate | IC₅₀ | Low nM range | [13] |
| 2-phenyl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate, Melanoma | IC₅₀ | 0.7 - 2.6 µM | [13] |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | IC₅₀ | 29.05 nM - 56.64 nM | [14] |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 Leukemia | - | Noticeable Activity |[8] |
Table 3: Synthesis Yields
| Product | Starting Materials | Yield | Reference |
|---|---|---|---|
| Methyl thiazole-4-carboxylate | Methyl thiazolidine-4-carboxylate, MnO₂ | 64.3% | [12] |
| Thiazole-4-carboxylic acid | Methyl thiazole-4-carboxylate, NaOH | 89.4% | [12] |
| 2-amino-5-methylthiazole-4-carboxylic acid | Methyl 2-amino-5-methylthiazole-4-carboxylate, NaOH | 75.0% |[11] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures reported in the literature.
Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates[11]
This procedure is based on the method described by Al-Balas et al. (2009).
-
Darzens Reaction : An appropriate aldehyde is reacted with methyl dichloroacetate. This reaction affords a mixture of α-chloro glycidic ester and β-chloro α-oxoester.
-
Extraction : The mixture from Step 1 is extracted with diethyl ether.
-
Cyclization : The extracted mixture is immediately reacted with thiourea dissolved in methanol. This step generates the target methyl 2-amino-5-substituted-thiazole-4-carboxylate. The product can then be purified using standard techniques like recrystallization or column chromatography.
Hydrolysis to Carboxylic Acid (General Procedure)[11]
This procedure is for the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction Setup : The methyl ester derivative (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 eq) is added to a stirring solution of aqueous NaOH (e.g., 85 mM).
-
Heating : The mixture is heated (e.g., to 50–60°C) for a period until a clear solution forms (approx. 30 minutes).
-
Acidification : The solution is cooled to room temperature and then acidified with 1 M HCl to a pH of 3–4.
-
Isolation : A precipitate forms upon acidification. This solid is collected via filtration (e.g., using a Buchner funnel).
-
Purification : The crude product is recrystallized from a suitable solvent (e.g., methanol) to yield the pure carboxylic acid.
Synthesis of 2-(Bromoacetamido) Derivatives[11]
This procedure describes the N-acylation of the 2-amino group.
-
Reaction Setup : The 2-aminothiazole ester (1.0 eq) is added to a stirring solution of anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 2.0 eq) at 0°C.
-
Acylation : Bromoacetyl chloride (1.0 eq) is added dropwise to the solution over 30 minutes while maintaining the temperature at 0°C.
-
Stirring : The reaction mixture is stirred for an additional 30 minutes at 0°C and then allowed to warm to room temperature for one hour.
-
Workup and Purification : The reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques to yield the final 2-(2-bromoacetamido) derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-isopropylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the formation of the thiazole ring system. This protocol outlines the reaction of isobutyramide with ethyl 2-chloroacetoacetate, followed by a cyclization and dehydration sequence to yield the target compound. The presented data, including reaction parameters and expected yields, are compiled from established chemical principles and analogous synthetic procedures for similar thiazole derivatives.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug design. This compound serves as a key intermediate for the synthesis of more complex molecules, where the isopropyl group at the 2-position and the ethyl ester at the 4-position provide handles for further chemical modification. The Hantzsch thiazole synthesis offers a straightforward and versatile route to this class of compounds from readily available starting materials.
Chemical Reaction Scheme
The synthesis of this compound via the Hantzsch thiazole synthesis proceeds as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound in a two-step process: the thionation of isobutyramide to isothiobutyramide, followed by the cyclocondensation with ethyl 2-chloroacetoacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isobutyramide | Reagent Grade, 99% | Sigma-Aldrich |
| Phosphorus Pentasulfide (P₄S₁₀) | Reagent Grade, 99% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | Reagent Grade, 97% | Sigma-Aldrich |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Step 1: Synthesis of Isothiobutyramide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramide (10.0 g, 0.115 mol) and anhydrous dioxane (100 mL).
-
Addition of Thionating Agent: To the stirred suspension, add phosphorus pentasulfide (6.38 g, 0.0287 mol) portion-wise over 15 minutes. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiobutyramide as a yellow solid. This crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude isothiobutyramide (approximately 0.115 mol) in anhydrous ethanol (150 mL).
-
Addition of α-halo-β-ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (18.9 g, 0.115 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield this compound as a pale yellow oil.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Isobutyramide | 87.12 | 10.0 | 0.115 | 1.0 |
| Phosphorus Pentasulfide | 444.55 | 6.38 | 0.0144 | 0.125 (0.5 eq P₂S₅) |
| Ethyl 2-chloroacetoacetate | 164.59 | 18.9 | 0.115 | 1.0 |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Thionation Step | |
| Solvent | Anhydrous Dioxane |
| Reaction Temperature | Reflux (~101 °C) |
| Reaction Time | 4 hours |
| Cyclocondensation Step | |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Overall Yield | 60-70% (expected) |
| Product Appearance | Pale yellow oil |
| Purity (post-chromatography) | >95% (expected) |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus pentasulfide is highly reactive with water and moisture, producing toxic hydrogen sulfide gas. Handle with care under anhydrous conditions.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).
Conclusion
The provided protocol offers a detailed and reliable method for the synthesis of this compound, a key building block for pharmaceutical research and development. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable compound for their synthetic needs. The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, and its application here demonstrates its continued utility in modern organic synthesis.
Application Notes and Protocols: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate via the Hantzsch thiazole synthesis. This method offers a reliable route to this heterocyclic compound, which belongs to a class of molecules with potential applications in medicinal chemistry and drug discovery.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring system. The reaction involves the condensation of an α-haloketone with a thioamide.[1] This straightforward approach is widely utilized for the preparation of a variety of substituted thiazoles, which are key structural motifs in many biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This compound is a disubstituted thiazole with potential as a building block in the synthesis of more complex molecules for drug discovery programs. The following sections detail a representative protocol for its synthesis, expected analytical data, and a discussion of the potential biological significance of this class of compounds.
Data Presentation
The following table summarizes the key reactants, product information, and expected quantitative data for the Hantzsch synthesis of this compound.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Expected Yield (%) | Physical State |
| Isobutyramide | Thioamide | C₄H₉NOS | 119.18 | 1.0 | - | Solid |
| Ethyl bromopyruvate | α-Haloketone | C₅H₇BrO₃ | 195.01 | 1.0 - 1.2 | - | Liquid |
| Ethanol | Solvent | C₂H₅OH | 46.07 | - | - | Liquid |
| This compound | Product | C₉H₁₃NO₂S | 199.27 | - | 70-85 | Solid/Oil |
Characterization Data (Predicted)
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl ester group (triplet and quartet), a singlet for the thiazole proton, and signals for the isopropyl group (septet and doublet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the thiazole ring carbons, and the carbons of the ethyl and isopropyl groups. |
| Mass Spec | A molecular ion peak [M]+ or [M+H]+ consistent with the molecular weight of the product. |
| Purity | >95% (as determined by techniques such as HPLC or GC-MS). |
Experimental Protocols
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Isobutyramide
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyramide (1.0 eq) in anhydrous ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
Application Note: A Generalized Protocol for the Synthesis of Ethyl 2-Isopropylthiazole-4-Carboxylate and Its Derivatives via Hantzsch Cyclization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiazole ring systems are pivotal structural motifs in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Derivatives of thiazole are known to exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This document provides a detailed protocol for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate, a representative member of this class, utilizing the classic Hantzsch thiazole synthesis.[1][6] The methodology involves the condensation of a thioamide with an α-haloester. This protocol can be adapted for the synthesis of various derivatives by modifying the starting materials.
Principle of Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for creating the thiazole ring.[1][6] The process consists of a cyclization reaction between a compound containing an N-C-S fragment, such as a thioamide, and an α-halocarbonyl compound, like an α-haloester.[1] The reaction proceeds through the formation of an intermediate, which then dehydrates to form the aromatic thiazole ring. This method is widely employed due to its reliability and generally high yields.[4][7]
Caption: Hantzsch synthesis of the target thiazole derivative.
Materials and Reagents
-
Thioisobutyramide (or Isobutyramide and Lawesson's reagent for its preparation)
-
Ethyl bromopyruvate
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent system
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Experimental Protocol
This protocol is based on general Hantzsch synthesis procedures.[7][8][9]
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add thioisobutyramide (1.0 eq).
-
Add anhydrous ethanol as the solvent (approx. 5-10 mL per mmol of thioamide).
-
Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Slowly add ethyl bromopyruvate (1.0-1.1 eq) to the solution. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.
Step 2: Cyclization Reaction
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate or 5% sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[7]
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
Step 4: Purification
-
Wash the combined organic layers with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Step 5: Characterization
-
Determine the mass of the purified product and calculate the percent yield.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Ethyl 2-isopropylthiazole-4-carboxylate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-isopropylthiazole-4-carboxylate as a key chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound belonging to the thiazole family. The thiazole ring is a prominent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. This intermediate, featuring an isopropyl group at the 2-position and an ethyl ester at the 4-position, serves as a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of this compound allows for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Data Presentation
The following table summarizes quantitative data from the synthesis of various thiazole derivatives using ethyl thiazole-4-carboxylate analogues as starting materials or key intermediates. This data is crucial for reaction optimization and scalability.
| Product Name | Starting Materials | Reaction Type | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Analytical Data |
| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | 1-(2-nitrobenzylidene)thiosemicarbazide, Ethyl bromopyruvate | Hantzsch Thiazole Synthesis | Absolute Ethanol | 4 h | 82 | >300 | ¹H NMR, ¹³C NMR, HRMS[1] |
| Ethyl 2-ethylaminothiazole-4-carboxylate | Ethylthiourea, Ethyl bromopyruvate | Hantzsch Thiazole Synthesis | Ethanol | Not Specified | Not Specified | Pale yellow powder | Not Specified[2] |
| Thiazole-5-carboxamide derivatives | 2-phenyl-4-trifluoromethyl-thiazole-5-carbonyl chloride, Various amines | Amidation | Not Specified | Not Specified | Moderate | Not Specified | Not Specified |
Experimental Protocols
General Synthesis of Ethyl 2-substituted-thiazole-4-carboxylates via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of the thiazole ring system. The general procedure involves the condensation of a thioamide with an α-halo ketone or α-halo ester.
Protocol 1: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [1]
This protocol details the synthesis of a specific thiazole derivative, illustrating a practical application of the Hantzsch synthesis.
Materials:
-
1-(2-nitrobenzylidene)thiosemicarbazide (0.5 g, 0.00237 mol)
-
Ethyl bromopyruvate (0.3 mL, 0.00238 mol)
-
Absolute ethanol (20 mL)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-(2-nitrobenzylidene)thiosemicarbazide in absolute ethanol.
-
Add ethyl bromopyruvate to the solution.
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding ice-cold water.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with excess water to remove any impurities.
-
Dry the purified product, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.
Biological Significance and Signaling Pathways
Thiazole derivatives synthesized from intermediates like this compound have shown a broad spectrum of biological activities. They are known to interact with various biological targets, leading to the modulation of key signaling pathways implicated in diseases such as cancer and inflammation.
For instance, certain thiazole-based compounds have been identified as potent inhibitors of receptor tyrosine kinases like c-Met.[3] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Inhibition of c-Met can block downstream signaling cascades, thereby inhibiting tumor growth and metastasis.
Below is a diagram illustrating a simplified signaling pathway involving c-Met and potential downstream effects of its inhibition by a thiazole derivative.
Caption: Simplified c-Met signaling pathway and its inhibition by a thiazole derivative.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel drug candidates starting from this compound.
Caption: General workflow for drug discovery using the target intermediate.
Logical Relationships in Drug Design
The development of effective therapeutics from a starting intermediate like this compound involves a logical progression of interdisciplinary activities. The following diagram illustrates the key relationships in this process.
Caption: Logical progression from chemical intermediate to clinical trials.
References
- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-isopropylthiazole-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family, which is a common scaffold in many biologically active molecules. While the broader class of thiazole derivatives is extensively utilized in medicinal chemistry and organic synthesis, specific applications of this compound as a synthetic intermediate are not widely documented in publicly available literature. This document provides a comprehensive overview of the general synthesis of the thiazole-4-carboxylate core and highlights the applications of structurally related derivatives in the synthesis of bioactive compounds. The protocols and data presented herein are for analogous compounds and are intended to serve as a guide for potential synthetic strategies involving this compound.
Introduction to Thiazole-4-carboxylates
Thiazole rings are prevalent structural motifs in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ethyl thiazole-4-carboxylate scaffold, in particular, serves as a versatile building block for the elaboration of more complex molecules. The substituents at the 2- and 5-positions of the thiazole ring can be readily modified, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
While specific synthetic applications for this compound are sparse in the literature, with its primary noted use being in the flavor and fragrance industry, the general reactivity of the thiazole nucleus and the ester functionality can be extrapolated from studies on analogous compounds.
General Synthesis of the Thiazole-4-carboxylate Ring
The most common and versatile method for the synthesis of the thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of ethyl 2-substituted-thiazole-4-carboxylates, this typically involves the reaction of a primary thioamide with ethyl bromopyruvate.
Experimental Protocol: General Hantzsch Thiazole Synthesis
A general procedure for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates is as follows:
-
Reaction Setup: To a solution of the respective thioamide (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add ethyl bromopyruvate (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 2-substituted-thiazole-4-carboxylate.
Table 1: Examples of Hantzsch Thiazole Synthesis for Ethyl 2-Substituted-Thiazole-4-Carboxylates
| 2-Substituent | Thioamide Precursor | Product | Typical Yield (%) | Reference |
| Amino | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | 80-90% | [Generic Protocol] |
| Phenyl | Thiobenzamide | Ethyl 2-phenylthiazole-4-carboxylate | 75-85% | [Generic Protocol] |
| Hydrazinyl | Thiosemicarbazide Derivatives | Ethyl 2-hydrazinylthiazole-4-carboxylate Derivatives | 60-70% | [1] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of ethyl 2-substituted-thiazole-4-carboxylates.
Applications of Structurally Related Thiazole-4-carboxylates in Organic Synthesis
While direct applications of this compound are not readily found, its structural analogs are valuable intermediates in the synthesis of various bioactive molecules.
Synthesis of Febuxostat Intermediate
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout. The synthesis involves the cyclization of a substituted thiobenzamide with ethyl 2-chloroacetoacetate. This highlights the utility of the thiazole scaffold in constructing complex pharmaceutical agents.
Table 2: Key Transformation in the Synthesis of a Febuxostat Intermediate
| Reactant 1 | Reactant 2 | Product | Key Reagents | Yield (%) |
| 3-Cyano-4-isobutoxythiobenzamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Base (e.g., NaHCO₃) | High |
Reaction Scheme for Febuxostat Intermediate Synthesis
Caption: Synthesis of a key intermediate for the drug Febuxostat.
Synthesis of Antimicrobial and Anticancer Agents
Ethyl 2-aminothiazole-4-carboxylate is a versatile starting material for the synthesis of various derivatives with potential antimicrobial and anticancer activities. The amino group at the 2-position can be readily functionalized to introduce diverse pharmacophores.
-
Reaction Setup: A solution of ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) and a substituted aldehyde (1.0 eq.) in ethanol is prepared.
-
Catalyst: A catalytic amount of glacial acetic acid is added.
-
Reaction Conditions: The mixture is refluxed for 4-6 hours.
-
Product Isolation: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.
Table 3: Synthesis of Bioactive Thiazole Derivatives from Ethyl 2-aminothiazole-4-carboxylate
| Reactant | Reagent | Product Type | Potential Biological Activity |
| Ethyl 2-aminothiazole-4-carboxylate | Substituted Aldehydes | Schiff Bases | Antimicrobial, Anticancer |
| Ethyl 2-aminothiazole-4-carboxylate | Isocyanates | Ureido Derivatives | Anticancer |
| Ethyl 2-aminothiazole-4-carboxylate | Sulfonyl Chlorides | Sulfonamides | Antimicrobial |
Signaling Pathway Implication of Thiazole Derivatives
While no specific signaling pathways involving this compound have been identified, derivatives of the thiazole core are known to target various biological pathways implicated in disease. For instance, certain thiazole-containing compounds act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: General mechanism of kinase inhibition by thiazole-based compounds.
Conclusion
This compound belongs to a class of compounds with significant potential in organic synthesis and medicinal chemistry. Although its direct applications as a synthetic intermediate are not well-established in the current literature, the synthetic methodologies and applications of its structural analogs provide a valuable framework for future research. The Hantzsch thiazole synthesis remains a robust method for the construction of the core scaffold, and the functional handles on the thiazole ring offer numerous possibilities for the synthesis of novel bioactive molecules. Further investigation into the reactivity and synthetic utility of this compound is warranted to explore its potential as a building block in drug discovery and development.
References
Application Notes & Protocols: Characterization of Ethyl 2-isopropylthiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, rigorous structural confirmation and purity assessment are paramount. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of the title compound. The combination of NMR, Mass, and IR spectroscopy provides comprehensive information about the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for full characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[1][2]
-
¹H NMR Acquisition:
-
Internal Standard: Use the residual solvent peak (CDCl₃: δ 7.26 ppm) as the internal standard.[1]
-
Parameters: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Internal Standard: Use the solvent peak (CDCl₃: δ 77.0 ppm) as the internal standard.[1]
-
Parameters: Acquire data with complete proton decoupling, a spectral width of 240 ppm, and accumulate 1024 scans.
-
Data Presentation: Expected NMR Shifts
The following tables summarize the expected chemical shifts (δ), multiplicities, coupling constants (J), and assignments for this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.10 | s | - | 1H | Thiazole C5-H |
| ~4.40 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| ~3.40 | sept | 6.9 | 1H | -CH(CH₃)₂ |
| ~1.40 | t | 7.1 | 3H | -O-CH₂-CH₃ |
| ~1.35 | d | 6.9 | 6H | -CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175.0 | Thiazole C2 |
| ~162.0 | Ester C =O |
| ~148.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 |
| ~61.5 | -O-CH₂ -CH₃ |
| ~34.0 | -CH (CH₃)₂ |
| ~23.0 | -CH(CH₃ )₂ |
| ~14.3 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][3]
-
Data Acquisition (ESI-MS):
-
Mode: Positive ion mode.
-
Analysis: Infuse the sample solution directly into the source. Scan a mass range of m/z 50-500. The primary ion observed should correspond to the protonated molecule [M+H]⁺.
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for C₉H₁₃NO₂S
| Parameter | Value | Ion |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | - |
| Exact Mass | 199.0667 | [M] |
| Molecular Weight | 199.27 | - |
| Expected Ion (m/z) | 200.0740 | [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, prepare a KBr pellet.[3]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]
-
Data Acquisition:
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Co-add 16 scans to obtain a high-quality spectrum.
-
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| ~1240 | Strong | C-O stretch (ester) |
Chromatographic Analysis
Chromatographic methods are employed to assess the purity of the compound and to separate it from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of non-volatile or thermally labile compounds.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following table outlines a standard set of conditions for analysis.
Table 4: HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm[1] |
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak should be consistent across injections.
Visualized Workflows
Diagrams created using Graphviz help illustrate the logical flow of the characterization process.
Caption: Overall workflow for the analytical characterization of the synthesized compound.
Caption: Step-by-step workflow for HPLC-based purity analysis.
Caption: Logical relationship between experimental data and structural confirmation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ethyl 2-isopropylthiazole-4-carboxylate by High-Performance Liquid Chromatography
Introduction
Ethyl 2-isopropylthiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and quantification are critical for ensuring the quality and efficacy of the final drug product. This application note describes a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for routine quality control, stability testing, and impurity profiling.
Analytical Method
A reversed-phase HPLC method with UV detection was developed for the determination of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, which is a common approach for analyzing thiazole derivatives.[1][2] The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can help to improve peak shape and reproducibility.[1]
Experimental
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions: The specific chromatographic conditions are detailed in the protocol section below.
-
Sample Preparation: Samples are prepared by dissolving a known amount of the material in the mobile phase or a suitable solvent like acetonitrile.
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for this compound with good resolution from the solvent front and potential impurities. The method was validated for its specificity, linearity, precision, and accuracy. The quantitative data from the validation is summarized in Table 1. The retention time and peak area were found to be reproducible over multiple injections.
Protocol: HPLC Analysis of this compound
1. Scope
This protocol outlines the procedure for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for cleaning
3. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
5. Preparation of Solutions
-
Mobile Phase: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
6. System Suitability
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
7. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the standard solution followed by the sample solutions.
-
Identify the peak of this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the concentration of the standard.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Result |
| Retention Time (min) | 4.5 |
| Tailing Factor | 1.2 |
| Theoretical Plates | 5500 |
| Linearity (r²) | 0.999 |
| Range (µg/mL) | 10 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Visualization
References
Application Notes and Protocols for NMR Spectroscopy of Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2-isopropylthiazole-4-carboxylate. It includes protocols for sample preparation and data acquisition, as well as a comprehensive analysis of the expected ¹H and ¹³C NMR spectra. The spectral data presented is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various bioactive molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note details the expected NMR characteristics of the title compound, providing a valuable resource for its synthesis and characterization.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound contains distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy.
Caption: Molecular structure with atom numbering for NMR assignments.
Experimental Protocols
The following protocols are recommended for acquiring high-quality NMR spectra of this compound.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly alter the chemical shifts.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.
-
Procedure :
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.
-
Cap the NMR tube securely.
-
3.2. NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-32 | 1024-4096 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on known chemical shifts of thiazole derivatives and related structures containing ethyl ester and isopropyl groups.[1][2][3]
4.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.10 | Singlet (s) | - | 1H | Thiazole C5-H |
| 2 | ~4.40 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |
| 3 | ~3.40 | Septet (sept) | ~6.9 | 1H | -CH -(CH₃)₂ |
| 4 | ~1.40 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |
| 5 | ~1.35 | Doublet (d) | ~6.9 | 6H | -CH-(CH₃ )₂ |
Interpretation of ¹H NMR Spectrum:
-
The singlet at approximately 8.10 ppm is characteristic of the proton attached to the C5 position of the thiazole ring.[1]
-
The quartet at around 4.40 ppm and the triplet at approximately 1.40 ppm are indicative of an ethyl ester group. The quartet corresponds to the methylene protons adjacent to the oxygen, and the triplet corresponds to the terminal methyl protons.
-
The septet at about 3.40 ppm and the doublet at roughly 1.35 ppm are characteristic of an isopropyl group. The septet is due to the single methine proton being split by the six equivalent methyl protons, which in turn appear as a doublet.[3]
4.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~178 | Thiazole C 2 |
| 2 | ~162 | Ester C =O |
| 3 | ~145 | Thiazole C 4 |
| 4 | ~125 | Thiazole C 5 |
| 5 | ~61 | -O-CH₂ -CH₃ |
| 6 | ~34 | -CH -(CH₃)₂ |
| 7 | ~23 | -CH-(CH₃ )₂ |
| 8 | ~14 | -O-CH₂-CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
The signal for the C2 carbon of the thiazole ring, substituted with the isopropyl group, is expected to be the most downfield among the thiazole carbons, around 178 ppm.
-
The carbonyl carbon of the ethyl ester will appear at approximately 162 ppm.
-
The C4 and C5 carbons of the thiazole ring are predicted to resonate at about 145 ppm and 125 ppm, respectively.
-
The methylene carbon of the ethyl group will be around 61 ppm, while the methine carbon of the isopropyl group is expected at about 34 ppm.
-
The methyl carbons of the isopropyl and ethyl groups will appear in the upfield region, at approximately 23 ppm and 14 ppm, respectively.
Experimental Workflow
The logical flow of the NMR analysis process is outlined below.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with the predicted ¹H and ¹³C NMR data and their interpretation, will be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous characterization of this and related molecules.
References
- 1. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometry analysis of ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. These application notes include a comprehensive experimental protocol for sample preparation, instrumentation, and data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a detailed analysis of the expected fragmentation patterns is presented, supported by a proposed fragmentation pathway diagram. Quantitative data from mass spectral analysis is summarized for clarity. This guide is intended to assist researchers in the structural elucidation and quantification of this compound and related compounds.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such molecules. The fragmentation patterns observed in mass spectrometry provide a "fingerprint" of the molecule, allowing for its unambiguous identification and offering insights into its chemical structure.
This application note outlines the expected mass spectral behavior of this compound under electron ionization (EI) conditions, a common ionization technique used in GC-MS.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound by GC-MS. Instrument parameters may require optimization for specific systems.
2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol, ethanol, or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.
-
Sample Matrix: For analysis of the compound in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to minimize matrix interference.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundance is an estimate and may vary based on instrumental conditions.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance (Predicted) |
| 199 | [M]•+ (Molecular Ion) | - | Moderate |
| 184 | [M - CH₃]•+ | •CH₃ | Low |
| 156 | [M - C₂H₅O]•+ or [M - OC₂H₅]•+ | •OC₂H₅ or C₂H₅O• | High |
| 128 | [M - C₂H₅O - CO]•+ or [156 - CO]•+ | CO | Moderate |
| 114 | [Thiazole ring fragment] | C₅H₉O₂ | Moderate |
| 86 | [Isopropylthiazole fragment] | C₄H₅O₂ | Moderate |
| 43 | [C₃H₇]+ (Isopropyl cation) | C₇H₆NO₂S | High |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways initiated by the ionization of the molecule. The thiazole ring, the ester group, and the isopropyl substituent are all potential sites for fragmentation.
A primary and highly favorable fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OC₂H₅) or an ethylene molecule via McLafferty rearrangement, although the latter is less likely in this specific structure. The cleavage of the isopropyl group is also a prominent fragmentation route.
Below is a DOT language script for a diagram illustrating the proposed fragmentation pathway.
Figure 1: Proposed fragmentation pathway for this compound.
Discussion
The proposed fragmentation pathway provides a basis for the identification of this compound in a sample. The molecular ion at m/z 199 confirms the molecular weight of the compound. The high abundance of the fragment at m/z 156, resulting from the loss of the ethoxy group, is a characteristic feature of ethyl esters. The subsequent loss of carbon monoxide to form the ion at m/z 128 is also a common fragmentation pattern for esters. The presence of a strong signal at m/z 43, corresponding to the isopropyl cation, is indicative of the isopropyl substituent on the thiazole ring.
Conclusion
This application note provides a detailed protocol and theoretical fragmentation analysis for the mass spectrometric characterization of this compound. The provided information will be a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and chemical analysis for the identification and structural elucidation of this compound and its analogs. The experimental parameters can be adapted for various mass spectrometry systems, and the predicted fragmentation data serves as a reference for spectral interpretation.
Application Notes and Protocols for X-ray Crystallography of Ethyl 2-isopropylthiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the methodologies and data associated with the X-ray crystallography of ethyl 2-isopropylthiazole-4-carboxylate derivatives. The protocols outlined below are based on established methods for small molecule crystallography and are exemplified by the structural analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a representative derivative.
Application Notes
Thiazole-containing compounds, including derivatives of this compound, are of significant interest in medicinal chemistry and drug development.[1][2][3] X-ray crystallography is a pivotal technique for the structural elucidation of these molecules.[4][5] By providing a precise three-dimensional atomic arrangement, it enables a deeper understanding of structure-activity relationships (SAR), aids in the rational design of more potent and selective analogs, and helps to elucidate the molecular interactions with biological targets.
One of the key signaling pathways implicated in cancer and other diseases is the PI3K/Akt/mTOR pathway.[1][2][6] Several studies have identified thiazole derivatives as potential inhibitors of this pathway, making them attractive candidates for novel therapeutics.[1][2][3] The detailed structural information obtained from X-ray crystallography of these derivatives is crucial for optimizing their binding affinity and specificity to protein kinases within this pathway, such as PI3K and mTOR.
Experimental Protocols
The following protocols provide a general framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Protocol 1: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
This protocol is adapted from the synthesis of a similar derivative and can be modified for other analogs.[4]
Materials:
-
1-(2-nitrobenzylidene)thiosemicarbazide
-
Ethyl bromopyruvate
-
Absolute Ethanol
Procedure:
-
Dissolve 1-(2-nitrobenzylidene)thiosemicarbazide in absolute ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as tetrahydrofuran (THF), to obtain pure crystals for analysis.[4]
Protocol 2: Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Method: Slow Evaporation
-
Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., tetrahydrofuran, ethanol, or a solvent mixture).[4]
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely covered to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
This is a generalized workflow for small molecule X-ray crystallography.
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected at a controlled temperature (e.g., 296 K) by rotating the crystal and recording the diffraction pattern on a detector.[7]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.[7]
-
Locate and refine the positions of hydrogen atoms.
-
-
Validation:
-
Assess the quality of the final refined structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Data Presentation
The following table summarizes the crystallographic data for a representative derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .[4][7]
| Parameter | Value |
| Empirical formula | C13H12N4O4S |
| Formula weight | 320.33 |
| Temperature (K) | 296(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions (Å, °) | a = 12.011(3), b = 8.113(2), c = 15.111(4), β = 108.611(10) |
| Volume (Å3) | 1393.2(6) |
| Z | 4 |
| Calculated density (Mg/m3) | 1.525 |
| Absorption coefficient (mm-1) | 0.252 |
| F(000) | 664 |
| Crystal size (mm3) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.21 to 25.00 |
| Reflections collected | 9323 |
| Independent reflections | 2452 [R(int) = 0.0351] |
| Completeness to theta = 25.00° (%) | 99.6 |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | 2452 / 0 / 202 |
| Goodness-of-fit on F2 | 1.040 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1065 |
| R indices (all data) | R1 = 0.0577, wR2 = 0.1171 |
| Largest diff. peak and hole (e.Å-3) | 0.253 and -0.297 |
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a relevant biological signaling pathway where thiazole derivatives have shown inhibitory activity.
Caption: Experimental workflow for small molecule X-ray crystallography.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by thiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related thiazole compounds. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical solutions needed to navigate the complexities of this synthetic procedure and achieve optimal results.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.[1][2][3] The general reaction involves the condensation of isothiobutyramide (the thioamide) with ethyl bromopyruvate (the α-haloester).
Low or No Product Yield
Question: I am observing very low to no yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: Low or non-existent yields in the Hantzsch thiazole synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting materials.
-
Reagent Quality and Stability:
-
Ethyl Bromopyruvate Instability: Ethyl bromopyruvate is a lachrymator and is sensitive to moisture and light.[4][5] Over time, it can decompose, releasing HBr, which can catalyze side reactions or inhibit the desired reaction. It is crucial to use freshly distilled or high-purity ethyl bromopyruvate.[6] Storage should be in a tightly sealed container in a refrigerator (approximately 4°C) and under an inert atmosphere (e.g., argon or nitrogen).[7][8]
-
Thioamide Purity: The purity of the isothiobutyramide is also critical. Impurities can interfere with the reaction. Ensure the thioamide is pure and dry before use.
-
-
Reaction Conditions:
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to the decomposition of reactants and products.[9] An optimal temperature is typically between room temperature and the boiling point of the solvent (e.g., ethanol). It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction. Ensure the solvent is anhydrous, as water can hydrolyze the ethyl bromopyruvate and the final ester product.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion. Insufficient reaction time will result in a low yield, while excessively long reaction times can lead to the formation of byproducts.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the purity of your ethyl bromopyruvate and isothiobutyramide. If in doubt, purify the ethyl bromopyruvate by vacuum distillation.[5]
-
Optimize Reaction Temperature: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature in increments of 10-15°C.
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and perform the reaction under an inert atmosphere.
-
Formation of Impurities and Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is a common issue in Hantzsch thiazole synthesis. Understanding the potential side reactions is key to minimizing them.
-
Common Side Reactions:
-
Reaction of Ethyl Bromopyruvate with Itself: Under basic conditions or upon prolonged heating, ethyl bromopyruvate can undergo self-condensation reactions.
-
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the ester group on ethyl bromopyruvate or the final product.
-
Alternative Cyclization Pathways: Depending on the specific thioamide and reaction conditions, alternative cyclization pathways can sometimes lead to the formation of isomeric products or other heterocyclic systems.
-
-
Minimizing Side Reactions:
-
Control of Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more reactive ethyl bromopyruvate.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions. Maintain a consistent and optimized temperature throughout the reaction.
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. The addition of a non-nucleophilic base, such as sodium carbonate or pyridine, can sometimes be used to neutralize the HBr formed during the reaction, but this should be done cautiously as a basic pH can promote other side reactions.[1]
-
Reaction Stagnation
Question: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?
Answer: Reaction stalling can be frustrating. The primary causes are often related to the deactivation of reactants or a change in reaction conditions.
-
Possible Causes:
-
Protonation of the Thioamide: The HBr generated during the reaction can protonate the nitrogen of the thioamide, reducing its nucleophilicity and slowing down the initial SN2 attack on ethyl bromopyruvate.[10]
-
Incomplete Dissolution: If the reactants are not fully dissolved in the solvent, the reaction rate will be limited by the rate of dissolution.
-
-
Troubleshooting Steps:
-
Addition of a Mild Base: To counteract the effect of HBr, a non-nucleophilic base like sodium carbonate can be added to the reaction mixture.[1] This should be done carefully to avoid making the solution too basic.
-
Solvent and Agitation: Ensure that the chosen solvent can dissolve both reactants adequately at the reaction temperature. Vigorous stirring is also important to maintain a homogenous mixture.
-
Incremental Addition: Adding the ethyl bromopyruvate slowly to the solution of the thioamide can sometimes help to control the initial reaction rate and prevent the buildup of HBr.
-
II. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the Hantzsch thiazole synthesis of the target compound.
Materials:
-
Isothiobutyramide
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isothiobutyramide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of Ethyl Bromopyruvate
If the purity of the commercially available ethyl bromopyruvate is a concern, it can be purified by vacuum distillation.[5]
Materials:
-
Crude ethyl bromopyruvate
-
Vacuum distillation apparatus
-
Heating mantle
-
Cold trap
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude ethyl bromopyruvate in the distillation flask.
-
Apply vacuum and begin to heat the flask gently.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 98-100 °C at 10 mmHg).[5]
-
Store the purified ethyl bromopyruvate in a tightly sealed container under an inert atmosphere in a refrigerator.[7][8]
III. Visual Guides
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[2][3][11]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting Flowchart for Synthesis.
IV. Data Summary
Table 1: Key Reactant Properties and Storage Conditions
| Compound | Molecular Formula | Boiling Point | Storage Conditions | Common Impurities |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 98-100 °C @ 10 mmHg[5] | Refrigerator (approx. 4°C), tightly sealed, inert atmosphere[7][8] | Bromopyruvic acid, HBr |
| Isothiobutyramide | C₄H₉NS | N/A | Cool, dry place | Water, starting materials |
V. References
-
ChemicalBook. Ethyl bromopyruvate(70-23-5). Available from: --INVALID-LINK--
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl bromopyruvate. Available from: --INVALID-LINK--
-
Google Patents. (2000). WO2000026177A1 - Synthesis of ethyl bromopyruvate. Available from: --INVALID-LINK--
-
Guidechem. (n.d.). Ethyl bromopyruvate 70-23-5 wiki. Available from: --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: --INVALID-LINK--
-
ChemicalBook. Ethyl bromopyruvate | 70-23-5. Available from: --INVALID-LINK--
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: --INVALID-LINK--
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
ChemTube3D. (n.d.). Thiazole Formation – Thioamides. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: --INVALID-LINK--
-
ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: --INVALID-LINK--
-
YouTube. (2019). synthesis of thiazoles. Available from: --INVALID-LINK--
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Available from: --INVALID-LINK--
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: --INVALID-LINK--
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. Ethyl bromopyruvate(70-23-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 2-isopropylthiazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this specific synthesis, the likely reactants are ethyl 2-chloroacetoacetate and isobutyrothioamide.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
Ethyl 2-chloroacetoacetate: This provides the four-carbon backbone and the ethyl carboxylate group at the 4-position of the thiazole ring.
-
Isobutyrothioamide: This provides the sulfur and nitrogen atoms for the thiazole ring and the isopropyl group at the 2-position.
Q3: What are the common solvents and catalysts used in this synthesis?
A3: Ethanol is a frequently used solvent for the Hantzsch thiazole synthesis due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[1] While the Hantzsch synthesis can often proceed without a catalyst, acidic or basic conditions can sometimes be employed to improve reaction rates and yields. In some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been used to promote the reaction under green conditions.[1]
Q4: What are the potential side reactions that can lower the yield?
A4: Potential side reactions include:
-
Formation of byproducts from self-condensation of the thioamide or the α-haloketone.
-
Hydrolysis of the ester group if the reaction is carried out under harsh acidic or basic conditions for an extended period.
-
Formation of isomeric products if the α-haloketone is not sufficiently pure.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined.
-
Column chromatography: This technique is effective for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect reaction temperature: The reaction may not have been heated to a sufficient temperature to overcome the activation energy. 2. Poor quality of starting materials: Impurities in the ethyl 2-chloroacetoacetate or isobutyrothioamide can inhibit the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | 1. Optimize reaction temperature: Systematically increase the reaction temperature, for example, by refluxing in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure purity of starting materials: Purify the starting materials before use. For example, ethyl 2-chloroacetoacetate can be distilled under reduced pressure. 3. Verify stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the α-haloketone. 4. Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Starting materials are still present. 2. Formation of side products: Side reactions are occurring under the current conditions. | 1. Increase reaction time and/or temperature as described above. 2. Optimize reaction conditions: Try a lower reaction temperature to minimize side product formation. Consider the use of a catalyst to promote the desired reaction pathway.[1] 3. Purify the crude product: Use column chromatography to isolate the desired product. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the product: Use column chromatography to remove impurities. Ensure all solvent is removed under vacuum. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a lower temperature. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. | 1. Choose an appropriate extraction solvent: Use a solvent in which the product is highly soluble and the impurities are not. 2. Break the emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
Materials:
-
Ethyl 2-chloroacetoacetate
-
Isobutyrothioamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyrothioamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification challenges of ethyl 2-isopropylthiazole-4-carboxylate
Welcome to the technical support center for the purification of ethyl 2-isopropylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: Impurities largely depend on the synthetic route. However, common contaminants may include unreacted starting materials such as thioamides and ethyl chloroacetate derivatives, side-products from incomplete cyclization, and potentially N-alkylated by-products depending on the specific reaction conditions.[1] Some synthetic pathways for related thiazoles explicitly state that column chromatography is necessary for purification, indicating the presence of multiple, often closely-related, impurities.[2]
Q2: My Thin-Layer Chromatography (TLC) analysis shows multiple spots that are very close together. How can I achieve better separation with column chromatography?
A2: Achieving good separation of closely eluting impurities requires optimizing your chromatography conditions.
-
Solvent System Polarity: Start with a low polarity mobile phase and gradually increase it. For thiazole derivatives, mixtures of hexane and ethyl acetate are commonly used.[3] Try a very shallow gradient or even isocratic elution with a finely-tuned solvent ratio.
-
Alternative Solvents: If hexane/ethyl acetate fails, consider solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the separation factor.
-
Column and Stationary Phase: Ensure you are using a sufficient amount of silica gel (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight). Using a high-resolution silica gel may also improve separation.
Q3: I am struggling to induce crystallization of my purified this compound. What steps can I take?
A3: If your product remains an oil, several techniques can promote crystallization:
-
Purity Check: First, ensure the compound is sufficiently pure, as impurities can significantly inhibit crystallization. An HPLC or NMR analysis can confirm purity.[2][4] If impure, another round of column chromatography may be necessary.
-
Solvent Selection: The choice of solvent is critical. For similar compounds, n-butanol and ethanol have been used successfully for recrystallization.[2][5] You can also try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexane) until turbidity appears, then allowing it to stand.
-
Inducement Techniques:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.
-
Cooling: Slowly cool the solution. A progression from room temperature to a refrigerator (4°C) and finally to a freezer (-20°C) can be effective. Rapid cooling often leads to oiling out.
-
Q4: What is the most effective purification strategy to achieve >98% purity for this compound?
A4: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove bulk, water-soluble impurities.[2][3] Follow this with flash column chromatography to separate the target compound from closely related organic impurities.[6] Finally, perform a recrystallization from a suitable solvent (like n-butanol or an ethanol/water mixture) to remove trace impurities and obtain a crystalline solid.[2] For certain thiazole intermediates, purification via the formation of a hydrochloride salt has been shown to yield material with >99% purity.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity (<90%) after Column Chromatography | 1. Inappropriate solvent system (poor separation). 2. Column overloading (too much crude material for the amount of silica). 3. Fractions collected were too large, leading to mixing of compounds. | 1. Perform TLC with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal mobile phase for separation.[3] 2. Use a higher ratio of silica gel to crude product (e.g., increase from 50:1 to 100:1 w/w). 3. Collect smaller fractions and analyze them individually by TLC before combining. |
| Product is a Persistent Oil, Not a Solid | 1. Presence of residual solvent. 2. Significant impurities are present, lowering the melting point. 3. The compound may be polymorphic or have a low melting point. | 1. Dry the product under high vacuum for an extended period to remove all solvent traces. 2. Re-purify the material using column chromatography.[2] 3. Attempt co-evaporation with a non-polar solvent like hexane, then try recrystallization from a different solvent system or attempt purification via salt formation.[2][3] |
| Low Yield after Purification Steps | 1. Product loss during extractions (e.g., emulsions, incorrect pH). 2. Product is partially soluble in the recrystallization mother liquor. 3. Irreversible adsorption of the product onto the silica gel column. | 1. Perform back-extractions of the aqueous layers to recover any dissolved product. Break emulsions by adding brine. 2. Cool the recrystallization mixture to a lower temperature (e.g., 0 to -20°C) before filtering. Minimize the amount of solvent used for recrystallization. 3. Add a small amount of a more polar solvent (like triethylamine for basic compounds) to the chromatography eluent to prevent streaking and strong adsorption. |
Purification Method Comparison
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Low (<90%) | Removes bulk water-soluble impurities and salts. Fast and inexpensive for initial cleanup. | Ineffective for removing structurally similar organic impurities. Can lead to emulsions. |
| Flash Column Chromatography | 90-98% | Excellent for separating compounds with different polarities.[6] Highly versatile. | Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column. |
| Recrystallization | High (>98%) | Very effective for achieving high purity on the final product. Yields a stable, crystalline solid.[2] | Requires finding a suitable solvent. Can have significant yield loss if the compound is highly soluble.[7] |
| Purification via Salt Formation | Very High (>99%) | Can provide exceptional purity by selectively crystallizing the salt.[2] | Requires an additional step to liberate the free base. Not suitable for all compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis.
-
Preparation: Dry pack a glass column with silica gel (e.g., 80g for 1g of crude material).[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. A typical procedure involves a gradient elution where the polarity is gradually increased (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions (e.g., 20-40 mL each) and monitor them by TLC.[6]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]
Protocol 2: Recrystallization from n-Butanol
This method was reported for a similar thiazole carboxylate and can achieve high purity.[2]
-
Dissolution: Place the purified material from chromatography into a flask. Add a minimal amount of n-butanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-5°C) for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-butanol or an alternative cold, non-polar solvent like hexane.
-
Drying: Dry the crystals under vacuum at 50-60°C to remove all solvent.[2]
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low product purity after initial purification attempts.
References
- 1. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms | MDPI [mdpi.com]
- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carboxylates
Welcome to the technical support center for the synthesis of 2-isopropylthiazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding potential side reactions and optimization of this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-isopropylthiazole-4-carboxylates?
The most common and well-established method is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of a thioamide (in this case, isobutyrothioamide or a precursor) with an α-haloester (typically ethyl bromopyruvate).[6] The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in the Hantzsch synthesis of 2-isopropylthiazole-4-carboxylates can be attributed to several factors:
-
Poor Quality of Starting Materials: The purity of both the thioamide and ethyl bromopyruvate is critical. Impurities can lead to undesired side reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly impact the reaction's success.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials in the mixture.[1]
-
Side Reactions: The formation of byproducts can consume the reactants and complicate the purification process, leading to a lower isolated yield of the desired product.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Several side products can form during the Hantzsch synthesis of 2-isopropylthiazole-4-carboxylates:
-
Unreacted Starting Materials: Spots corresponding to isobutyramide (or its thio-derivative) and ethyl bromopyruvate may be present if the reaction is incomplete.[1]
-
Formation of an Oxazole: If the thioamide starting material is contaminated with its corresponding amide (isobutyramide), an oxazole byproduct, ethyl 2-isopropyloxazole-4-carboxylate, can be formed.
-
Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[1]
-
Formation of Isomeric Thiazoles: While less common in this specific synthesis, the formation of isomeric products is a possibility depending on the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-isopropylthiazole-4-carboxylates and provides potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | 1. Purity of isobutyrothioamide is low. 2. Ethyl bromopyruvate has degraded. 3. Reaction temperature is too low or too high. 4. Incorrect solvent is being used. 5. Reaction time is insufficient. | 1. Purify the isobutyrothioamide by recrystallization. 2. Use freshly distilled or commercially available high-purity ethyl bromopyruvate. 3. Optimize the reaction temperature. A good starting point is refluxing in ethanol. Monitor the reaction progress by TLC at different temperatures. 4. Ethanol is a commonly used solvent. Other polar solvents like methanol or a mixture of ethanol and water can be explored. 5. Monitor the reaction by TLC until the starting materials are consumed. |
| Presence of a Significant Amount of Oxazole Byproduct | Contamination of the thioamide with the corresponding amide (isobutyramide). | 1. Ensure the complete conversion of the amide to the thioamide during its preparation (e.g., using Lawesson's reagent). 2. Purify the thioamide before use to remove any residual amide. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that catalyze polymerization. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Ensure all starting materials and solvents are pure. Consider degassing the solvent. |
| Difficulty in Product Purification | 1. The product is co-eluting with byproducts during column chromatography. 2. The product is difficult to crystallize. | 1. Experiment with different solvent systems for chromatography (e.g., gradients of ethyl acetate in hexanes). 2. Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider converting it to a solid salt for purification if applicable. |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate via Hantzsch Synthesis
This protocol provides a general guideline. Optimization of specific parameters may be required.
Materials:
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Isobutyrothioamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyrothioamide (1 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1-1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol or water.
-
If no precipitate forms, remove the ethanol under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Hantzsch synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for thiazole ring formation
Welcome to the technical support center for thiazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming a thiazole ring?
A1: The most prominent methods for thiazole synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.[1]
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Hantzsch Thiazole Synthesis: This is a widely used reaction between an α-haloketone and a thioamide to produce a thiazole.[1][2] It is generally high-yielding and straightforward to perform.[3] The reaction mechanism begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4]
-
Cook-Heilbron Synthesis: This method yields 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][5][6]
Q2: How do I select the appropriate solvent and temperature for my thiazole synthesis?
A2: Solvent and temperature are critical parameters that depend on the specific reaction.
-
Solvents: A range of solvents can be used, including ethanol, methanol, DMF, toluene, and acetonitrile.[4][7] For Hantzsch synthesis, ethanol or methanol are common choices.[3] In some copper-catalyzed reactions, toluene has been shown to provide excellent yields, while solvents like DMF or 1,4-dioxane led to lower yields.[4][8] Greener alternatives, such as ethanol:water mixtures or solvent-free conditions assisted by microwave irradiation, are also effective.[9][10]
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Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent.[11] Microwave-assisted synthesis can significantly shorten reaction times by using higher temperatures (e.g., 120-130 °C) for brief periods.[4] It is crucial to optimize the temperature, as excessively high or low temperatures can lead to lower product yields.[8]
Q3: When is a catalyst necessary for thiazole synthesis, and which one should I choose?
A3: The need for a catalyst depends on the specific transformation.
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Catalyst-Free: The classic Hantzsch synthesis is often performed without a catalyst.[12][13]
-
Metal Catalysts: For certain reactions, metal catalysts are essential.
-
Copper (Cu): Copper salts like CuI are effective for synthesizing thiazoles from oximes, anhydrides, and potassium thiocyanate.[4][12]
-
Palladium (Pd): Palladium acetate (Pd(OAc)₂) is highly efficient for the direct C-H arylation of thiazole rings.[12] However, be aware that the sulfur atom in the thiazole can act as a poison to the palladium catalyst, sometimes requiring higher catalyst loading.[13]
-
-
Green Catalysts: To promote environmentally friendly synthesis, reusable catalysts like NiFe₂O₄ nanoparticles and silica-supported tungstosilisic acid have been successfully employed.[9][14]
Q4: How can I control the regioselectivity of my reaction to obtain the desired isomer?
A4: Controlling regioselectivity is a common challenge, especially in Hantzsch synthesis using N-monosubstituted thioureas. The pH of the reaction medium is a key factor.[13]
-
Neutral Conditions: Using a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[13]
-
Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[13][15] To favor a single isomer, careful control and optimization of the reaction's pH are essential.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inappropriate solvent or temperature. | 1. Screen different solvents (e.g., ethanol, toluene, acetonitrile, DMF) and optimize the reaction temperature.[8] |
| 2. Incorrect pH for the desired isomer. | 2. For reactions sensitive to pH, such as Hantzsch synthesis with substituted thioureas, carefully control the medium (neutral vs. acidic).[13] | |
| 3. Catalyst poisoning or inactivity. | 3. For palladium-catalyzed reactions, the thiazole's sulfur can inhibit the catalyst. Consider increasing the catalyst loading or using a catalyst more resistant to sulfur poisoning.[13] | |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity. | 1. Adjust the pH of the reaction medium. Neutral conditions often favor one isomer, while acidic conditions may produce a mixture.[13][15] |
| 2. Side reactions due to reactive starting materials. | 2. Lower the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using TLC to avoid over-reaction. | |
| Compound Streaking on TLC Plate | 1. The thiazole derivative is basic. | 1. Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[16][17] |
| Difficulty with Column Chromatography | 1. Compound is highly polar and strongly adsorbs to silica. | 1. Increase the eluent polarity gradually (gradient elution). If the compound is basic, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[18] |
| 2. Compound is not moving from the origin. | 2. The solvent system is not polar enough. Increase the polarity of the eluent by adding more ethyl acetate, acetone, or methanol to your hexane or dichloromethane mobile phase.[16] | |
| Product "Oils Out" During Recrystallization | 1. Solution is supersaturated or cooled too quickly. | 1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly. Scratching the flask's inner surface or adding a seed crystal can induce proper crystallization.[17] |
| 2. Unsuitable crystallization solvent. | 2. Experiment with a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent dropwise at the boiling point until turbidity appears. Clarify with a few drops of the good solvent and cool slowly.[17] |
Data Presentation: Reaction Condition Optimization
Table 1: Optimization of Copper-Catalyzed Thiazole Synthesis [4]
| Entry | Copper Salt | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | Toluene | 120 | 85 |
| 2 | CuCl | Toluene | 120 | 78 |
| 3 | CuBr | Toluene | 120 | 81 |
| 4 | Cu(OAc)₂ | Toluene | 120 | 65 |
| 5 | CuI | 1,4-Dioxane | 120 | 72 |
| 6 | CuI | Acetonitrile | 120 | 68 |
Reaction of oximes, anhydrides, and KSCN.
Table 2: Hantzsch Synthesis Regioselectivity under Different pH Conditions [13][15]
| Starting Materials | Reaction Medium | Temperature (°C) | Products | Ratio |
| α-haloketone + N-monosubstituted thiourea | Neutral Solvent (e.g., Ethanol) | Reflux | 2-(N-substituted amino)thiazole | >99% |
| α-haloketone + N-monosubstituted thiourea | 10M-HCl-EtOH (1:2) | 80 | 2-(N-substituted amino)thiazole & 3-substituted 2-imino-2,3-dihydrothiazole | Varies |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3][13]
This protocol describes a standard, high-yielding synthesis of a 2-aminothiazole derivative.
Materials:
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2-Bromoacetophenone
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the thioamide (e.g., thiourea, 1.5 equivalents) in the alcohol solvent (e.g., methanol).
-
Reaction: To the stirred solution, add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent).
-
Heating: Equip the flask with a reflux condenser and heat the mixture. You can use a hot plate set to 100°C or heat to reflux.[3] Stir for 30 minutes to 2 hours.[3][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing a cold aqueous base solution (e.g., 5% Na₂CO₃ or NH₄OH) to precipitate the crude product.[3][13]
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts. Allow the collected solid to air dry. The crude product is often pure enough for characterization.[3]
Visualizations
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting NMR peak assignment for ethyl 2-isopropylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the NMR peak assignment of ethyl 2-isopropylthiazole-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts and multiplicities for this compound?
A1: The expected 1H NMR spectrum will show signals for the ethyl ester, the isopropyl group, and a single proton on the thiazole ring. The electron-withdrawing nature of the thiazole ring and the carboxylate group will cause the neighboring protons to shift downfield.
Q2: I am observing unexpected peaks in my 1H NMR spectrum. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Residual Solvents: Check the chemical shift of your solvent's residual peak. Common NMR solvents like CDCl3 (7.26 ppm) and DMSO-d6 (2.50 ppm) can be mistaken for sample peaks.
-
Water: A broad singlet, typically between 1.5-4.5 ppm, can be attributed to water contamination in the NMR solvent or sample.
-
Impurities: Starting materials or byproducts from the synthesis can result in extra peaks. For instance, if the Hantzsch thiazole synthesis was used, unreacted thioamide or α-haloketone could be present.
Q3: The integration of my peaks does not match the expected proton count. What should I do?
A3: Inaccurate integration can be due to:
-
Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is properly corrected.
-
Relaxation Delays: For quantitative analysis, a sufficient relaxation delay (d1) should be used during acquisition to allow for complete relaxation of all protons.
-
Overlapping Signals: If peaks are overlapping, the integration values may not be accurate. Consider using a higher field NMR spectrometer for better resolution.
Q4: The splitting patterns (multiplicities) in my 1H NMR spectrum are not clear or are different from what I expected. How can I resolve this?
A4: Unclear or unexpected splitting patterns can be addressed by:
-
Shimming: Poor magnetic field homogeneity can lead to broad peaks and loss of resolution. Ensure the spectrometer is well-shimmed.
-
Higher Field Strength: A higher magnetic field will increase the separation between coupled protons, simplifying complex splitting patterns.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, confirming the splitting patterns.
Troubleshooting Guides
Guide 1: Incorrect Peak Assignments
Problem: You are unsure how to assign the peaks in your 1H and 13C NMR spectra to the corresponding atoms in this compound.
Solution Workflow:
Technical Support Center: Resolving Impurities in Ethyl 2-isopropylthiazole-4-carboxylate Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with ethyl 2-isopropylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities in this compound samples typically originate from the synthetic route used. A common method for its synthesis is a variation of the Hantzsch thiazole synthesis.[1][2] Potential impurities can be categorized as:
-
Unreacted Starting Materials:
-
Isobutyramide (or isothiobutyramide)
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)
-
-
Reaction Intermediates: Incomplete cyclization can leave intermediate species in the final product.
-
By-products: Side reactions can generate structurally related impurities. For instance, self-condensation of the starting materials or alternative cyclization pathways can occur.
-
Degradation Products: The final compound may degrade upon exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or light).
Q2: I see an unexpected spot on my TLC plate. What could it be?
A2: An unexpected spot on your Thin Layer Chromatography (TLC) plate could be one of the impurities mentioned in Q1. The relative polarity of these potential impurities can help in their preliminary identification:
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Starting materials like isobutyramide are generally more polar and will have a lower Rf value than the desired product.
-
By-products can have a wide range of polarities, and their identification would require further analytical techniques.
A two-dimensional TLC can help determine if the unexpected spot is a stable impurity or a degradation product formed on the silica plate.
Q3: My sample has a persistent color. How can I remove it?
A3: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by treating a solution of your crude product with activated charcoal followed by hot filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the overall yield. Use it sparingly.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptom: HPLC or NMR analysis shows significant peaks other than the desired this compound.
Troubleshooting Workflow:
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of ethyl 2-isopropylthiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely used and scalable method for preparing 2,4-disubstituted thiazoles.[1][2][3][4] This reaction involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester. For the synthesis of this compound, the key starting materials are isobutyramide (or the corresponding thioamide, isothiobutyramide) and ethyl 2-chloroacetoacetate or ethyl bromopyruvate.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are:
-
Thioamide source: Isobutyramide, which is then converted to isothiobutyramide, or isothiobutyramide directly.
-
α-halo-β-ketoester: Ethyl bromopyruvate or ethyl 2-chloroacetoacetate.
-
Solvent: Typically a polar protic solvent like ethanol or a polar aprotic solvent.
-
Catalyst (optional): While the reaction can proceed without a catalyst, various catalysts can be employed to improve yield and reaction time.
Q3: Are there any recommended catalysts to improve the reaction efficiency?
A3: While the Hantzsch synthesis can be performed without a catalyst, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to improve yields and facilitate easier workup.[1] For similar syntheses, nano-catalysts have also been explored to shorten reaction times.[5]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: We are experiencing low yields of this compound during our scale-up synthesis. What are the potential causes and solutions?
A: Low yields in the Hantzsch thiazole synthesis on a larger scale can be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Optimize the reaction temperature. While heating is often necessary, excessive heat can promote side reactions. A gradual increase in temperature might be beneficial. The order of addition of reagents can also influence the outcome.
-
-
Purity of starting materials: Impurities in the isobutyramide or ethyl bromopyruvate can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
-
-
Suboptimal pH: The pH of the reaction mixture can affect the rate and outcome of the condensation.
-
Solution: While the reaction is often run under neutral or slightly acidic conditions, adjusting the pH with a non-nucleophilic base after the initial condensation may be necessary to facilitate the final cyclization and dehydration steps.[5]
-
Problem 2: Difficulty in Product Purification
Q: We are facing challenges in purifying the crude this compound at a larger scale. What purification strategies are recommended?
A: Purifying thiazole esters on a large scale can be challenging due to the presence of unreacted starting materials and byproducts. Here are some effective strategies:
-
Crystallization: This is often the most effective method for large-scale purification.
-
Procedure: After the reaction, the solvent can be partially removed under reduced pressure, and the product can be precipitated by adding a non-polar solvent or by cooling. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a highly pure product.[7][8]
-
-
Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities.
-
Procedure: After quenching the reaction with water, the product can be extracted into an organic solvent like ethyl acetate. The organic layer can then be washed with brine and dried before solvent evaporation.[7]
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production. It should be considered as a final polishing step if high purity is required and other methods are insufficient.
Problem 3: Formation of Isomeric Byproducts
Q: We have identified isomeric impurities in our final product. How can we control the regioselectivity of the Hantzsch synthesis?
A: The Hantzsch synthesis can sometimes lead to the formation of regioisomers, especially when using unsymmetrical α-haloketones.
-
Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Running the reaction under acidic conditions has been shown to alter the ratio of isomeric products in some cases.
-
Choice of Halogen: The nature of the halogen in the α-halo-β-ketoester (e.g., bromine vs. chlorine) can also affect the reaction pathway and potentially the regioselectivity.
-
Careful Analysis: It is crucial to characterize the product mixture thoroughly using techniques like NMR and mass spectrometry to identify any isomeric byproducts. Purification methods like crystallization can often be optimized to selectively isolate the desired isomer.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and should be optimized for specific laboratory and scale-up conditions.
1. Preparation of Isothiobutyramide (if starting from Isobutyramide)
-
In a well-ventilated fume hood, suspend isobutyramide in a suitable solvent like toluene or dioxane.
-
Add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up to isolate the crude isothiobutyramide, which can be purified by recrystallization.
2. Hantzsch Thiazole Synthesis
-
To a solution of isothiobutyramide (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (around 80°C) for 2-4 hours.[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be partially evaporated under reduced pressure.
-
The crude product can be isolated by precipitation upon adding water or by extraction with an organic solvent.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Representative Reaction Parameters for Hantzsch Thiazole Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Solvent | Ethanol, THF | Ethanol, Toluene |
| Temperature | 60-80 °C | 70-90 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 70-90% | 65-85% |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Distillation |
Note: These values are illustrative and will vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Ethyl 2-isopropylthiazole-4-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 2-isopropylthiazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, storage, and experimental use.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, focusing on potential stability issues.
Issue 1: Inconsistent Results or Loss of Potency in Solution-Based Assays
-
Possible Cause: Degradation of the ethyl ester via hydrolysis, particularly in acidic or basic aqueous media. The thiazole ring itself may also be susceptible to degradation under harsh conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound, ideally close to neutral (pH 6-8). Avoid highly acidic or alkaline conditions.
-
Solvent Selection: If possible, use aprotic organic solvents for stock solutions to minimize hydrolysis. For aqueous assays, prepare solutions fresh and use them promptly.
-
Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.
-
Purity Check: Verify the purity of the compound before use with a suitable analytical method, such as HPLC, to ensure you are starting with high-quality material.
-
Issue 2: Discoloration or Appearance of New Peaks in HPLC Analysis After Storage
-
Possible Cause: Photodegradation upon exposure to light, particularly UV radiation. Thiazole rings can be photosensitive.[1] Oxidation is another potential cause, especially if the compound is not stored under an inert atmosphere.
-
Troubleshooting Steps:
-
Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.[1]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Antioxidants: In formulated solutions, the inclusion of antioxidants like butylated hydroxytoluene (BHT) might be considered, though compatibility and potential interference with experiments must be evaluated.[1]
-
Forced Degradation Analysis: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks correspond to known degradants.
-
Issue 3: Low Yield or Formation of Impurities During Synthesis
-
Possible Cause: Thiazole ring formation reactions, such as the Hantzsch synthesis, can be sensitive to reaction conditions. Side reactions or decomposition of reactants and/or the product can occur.
-
Troubleshooting Steps:
-
Starting Material Quality: Ensure the purity of starting materials, as impurities can lead to side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.
-
Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or the product are sensitive to oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding 2-isopropylthiazole-4-carboxylic acid and ethanol. This is often a primary stability concern in aqueous solutions.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light.[1][2] Degradation can be initiated by the absorption of UV or visible light, potentially leading to complex degradation products through reaction with singlet oxygen.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. For optimal protection, store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light by using amber glass or by wrapping the container.
Q3: How can I assess the stability of my batch of this compound?
A3: A forced degradation study is the recommended approach.[3][4] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC.[5] This will help you identify potential degradation products and determine the intrinsic stability of the molecule.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[5][6] It is crucial for stability studies because it allows you to specifically measure the decrease in the concentration of the parent compound and monitor the formation of degradants over time.
Data Presentation
The following tables summarize the expected stability profile of this compound based on general chemical principles for similar structures. Actual degradation rates should be determined experimentally.
Table 1: Summary of Potential Degradation Under Forced Degradation Conditions
| Stress Condition | Potential for Degradation | Primary Degradation Pathway | Expected Major Degradant |
| 0.1 M HCl (heat) | High | Acid-catalyzed hydrolysis | 2-isopropylthiazole-4-carboxylic acid |
| 0.1 M NaOH (heat) | High | Base-catalyzed hydrolysis | Sodium 2-isopropylthiazole-4-carboxylate |
| 3% H₂O₂ (room temp) | Moderate | Oxidation | Oxidized thiazole derivatives |
| Heat (solid state) | Low to Moderate | Thermal decomposition | Various decomposition products |
| Light (UV/Vis) | Moderate to High | Photodegradation | Photo-oxygenation products |
Table 2: General Recommendations for Solution Stability
| Solvent Type | pH Range | Temperature | Light Condition | Recommended Use |
| Aprotic Organic (e.g., Acetonitrile, DMSO) | N/A | Room Temperature | Protected from light | Stock solutions, short to medium-term storage |
| Aqueous Buffers | 6.0 - 8.0 | Refrigerated (2-8 °C) | Protected from light | Freshly prepared for immediate use in assays |
| Aqueous Buffers | < 6.0 or > 8.0 | Protected from light | Avoid if possible due to accelerated hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound.
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 60°C and collect samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Store at room temperature, protected from light, and collect samples at 0, 4, 8, 24, and 48 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Collect samples at 1, 3, and 7 days. Prepare solutions for analysis.
-
Photostability: Expose a solution of the compound (approx. 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil. Analyze samples after a defined exposure period.
-
-
Sample Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Initial):
-
Gradient: Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV absorbance maximum of the compound (a photodiode array detector is recommended for method development).
-
-
Method Optimization:
-
Inject a mixture of the unstressed compound and the samples from the forced degradation study that show significant degradation.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products.
-
The method is considered stability-indicating if all peaks are well-resolved.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Recrystallization of Ethyl 2-isopropylthiazole-4-carboxylate
Introduction: The Critical Role of Purity
Ethyl 2-isopropylthiazole-4-carboxylate is a key heterocyclic intermediate in the development of pharmaceuticals and specialized agrochemicals.[1] Its utility in synthesis is directly dependent on its purity, as impurities can lead to unwanted side reactions, decreased yields, and compromised final product quality. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds like this thiazole derivative.[2]
This guide serves as a technical support resource for researchers and drug development professionals. It provides a robust experimental framework, explains the causality behind procedural choices, and offers direct solutions to common challenges encountered during the recrystallization of this compound.
Core Principles: The Science of Purification
Recrystallization is a purification technique, not a method for gross separation of components.[3] It operates on the principle that the solubility of most solids increases with temperature.[4] The process involves:
-
Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Removing any insoluble impurities via hot filtration.
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.
-
Leaving the soluble impurities behind in the cooled solvent (the "mother liquor").[5]
The choice of solvent is the most critical factor for success.[6] An ideal solvent will dissolve the target compound readily when hot but poorly when cold, while impurities remain either insoluble at high temperatures or highly soluble at low temperatures.[4][7]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to first identify an optimal solvent system before proceeding to a bulk purification.
Part A: Small-Scale Solvent Screening
The goal of this step is to identify a solvent or solvent system that provides good crystal recovery. The ideal solvent should be one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[4]
Methodology:
-
Place approximately 10-20 mg of crude this compound into several different small test tubes.
-
To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane, or a mixture) dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature. A suitable solvent should not fully dissolve the compound.[7]
-
Gently heat the test tubes that contain undissolved solid in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Part B: Bulk Recrystallization Workflow
Once a suitable solvent has been identified from Part A, proceed with the bulk sample.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (using a boiling stick or magnetic stir bar is recommended).[5] Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[2] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more of your product in the mother liquor upon cooling.[2]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel (stemless or short-stemmed is best) and a fluted filter paper. Add a small excess of hot solvent (~5-10% more) to the solution just before filtering to keep the product dissolved.[4][8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals, as rapid cooling can trap impurities.[4][9] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5] Causality: Using ice-cold solvent minimizes the redissolving of your purified crystals during the wash.[2]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q: Help! My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6][8]
-
Primary Causes:
-
Low Melting Point: The boiling point of your chosen solvent is higher than the melting point of your compound, causing it to emerge from the solution in a molten state.[11]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[6]
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[11]
-
-
Solutions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (10-20% more) to lower the saturation point.[9]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
If the problem persists, consider re-purifying with a different solvent that has a lower boiling point.[6]
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue, often caused by either using too much solvent or the formation of a stable supersaturated solution.[8][12]
-
Primary Causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[11] The solution is not saturated enough at the lower temperature for crystals to form.
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystal growth to begin.
-
-
Solutions (in order of application):
-
Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[6]
-
Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[6]
-
Reduce Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[6][11] Allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out too quickly.
-
Cool Further: Ensure the solution has spent adequate time in an ice-water bath. In some cases, using a freezer may be necessary, but be mindful that the solvent does not freeze.[10]
-
Q: My final yield is very low. Where did my product go?
A: Low recovery is disappointing but can often be rectified.
-
Primary Causes:
-
Too Much Solvent: As mentioned above, using a large excess of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.[2][6]
-
Premature Filtration: Filtering the crystals before crystallization is complete.[6]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a portion of the product.[2]
-
-
Solutions:
-
If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[6] Note that this second crop may be less pure than the first.
-
In future attempts, be meticulous about using the minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for washing.[2]
-
Q: The crystals formed instantly as a fine powder. Is this a problem?
A: Yes, this is often a sign of precipitation, not crystallization. Rapid formation of a fine powder suggests the solution was cooled too quickly ("shock cooling").[3] This process can trap impurities within the solid, defeating the purpose of recrystallization.[9]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for a successful recrystallization? The choice of solvent is the most critical factor.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold.[13]
Q2: Can I use a solvent mixture for recrystallization? Yes. A mixed-solvent system is often used when no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[5][10] Common pairs include ethanol-water and ethyl acetate-hexane.[14]
Q3: How do I know if my final product is pure? A primary indicator of purity is the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range.[3] Visual inspection is also useful; pure crystals should appear uniform with shiny surfaces.[3]
Q4: How pure should the crude material be before attempting recrystallization? Recrystallization is most effective when the compound of interest is the major component (e.g., >80-90% pure). It is not designed to separate components from a roughly 50/50 mixture.[3][6]
Data Summary: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds. Often used in combination with water.[14] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for ester compounds, following the "like dissolves like" principle.[15] Volatile and easy to remove. |
| Acetone | 56 | Polar Aprotic | Strong solvent, may be too effective, leading to poor recovery. Low boiling point can be advantageous. |
| Hexane | 69 | Nonpolar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent. |
| Water | 100 | Very Polar | Can be a good choice for polar compounds, but its high boiling point may cause low-melting solids to oil out.[11][14] |
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. quora.com [quora.com]
- 13. mt.com [mt.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 2-isopropylthiazole-4-carboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of High-Performance Liquid Chromatography (HPLC) for the purity assessment of ethyl 2-isopropylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can lead to side reactions, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API). This document details a robust HPLC method, compares it with alternative analytical techniques, and presents supporting experimental data to guide researchers in selecting the most appropriate method for their needs.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purity determination and stability testing of pharmaceutical compounds, including thiazole derivatives.[1][2] Its high sensitivity, specificity, and resolving power make it ideal for separating the main compound from process-related impurities and potential degradation products.[1] A stability-indicating HPLC method ensures that any changes in the drug substance's purity over time can be accurately detected and quantified.[2]
Detailed Experimental Protocol: RP-HPLC Method
This protocol outlines a validated stability-indicating method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Diode-Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02 M potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.[3]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard stock solution using the test sample.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is accurate, precise, and specific for its intended purpose.
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | 0.85% | ≤ 2.0% |
| - Interday | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.12 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.38 µg/mL | - |
| Specificity | No interference from blanks or known impurities | Peak purity > 99.0% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final report generation.
Caption: Workflow for HPLC Purity Validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can also be employed for purity determination, each with distinct advantages and limitations. The choice of method depends on the specific properties of the analyte and the available instrumentation.
Alternative Techniques
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For intermediates like this compound, GC coupled with a Flame Ionization Detector (FID) can be an excellent alternative for purity assessment, often used to confirm high purity levels (e.g., ≥98%). It is particularly effective at detecting residual solvents.
-
Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[5] It offers very high efficiency and requires minimal sample and solvent, making it a "green" alternative. However, it can have lower sensitivity and reproducibility compared to HPLC for some applications.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte. It provides structural information, which is useful for impurity identification. However, it is generally less sensitive than chromatographic methods.
Method Comparison Guide
The table below provides an objective comparison of HPLC with GC and CZE for the purity analysis of this compound.
| Feature | RP-HPLC | Gas Chromatography (GC) | Capillary Zone Electrophoresis (CZE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Restricted to volatile and thermally stable compounds. | Restricted to charged or chargeable compounds. |
| Resolution | Very Good | Excellent | Excellent / Superior |
| Sensitivity | High (ng to pg) | High (pg to fg) | Moderate (ng) |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | High | Low | Very Low |
| Key Advantage | Versatility and robustness; widely established in pharmaceutical analysis.[1] | Excellent for residual solvent analysis and volatile impurities. | High efficiency, low sample/solvent usage.[5] |
| Key Limitation | Higher solvent consumption and cost. | Sample must be volatile and thermally stable. | Can have lower reproducibility; sensitivity issues for neutral compounds. |
Method Selection Logic
Choosing the right analytical method involves considering the analyte's properties and the specific goals of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The validated RP-HPLC method presented here is shown to be simple, accurate, precise, and specific for the determination of purity for this compound. Its performance characteristics make it highly suitable for routine quality control and stability studies in research and drug development settings. While alternative methods like GC and CZE have their specific advantages, the versatility and robustness of HPLC establish it as the primary recommended technique for comprehensive purity validation of this important pharmaceutical intermediate.
References
The Unseen Potential: A Comparative Analysis of the Biological Activities of Ethyl 2-isopropylthiazole-4-carboxylate Derivatives
In the landscape of drug discovery and development, the thiazole scaffold remains a cornerstone for the synthesis of compounds with a broad spectrum of biological activities. This guide delves into a comparative analysis of the biological activities of various derivatives of ethyl 2-isopropylthiazole-4-carboxylate, a task complicated by the conspicuous absence of publicly available biological data for the parent compound itself. Nevertheless, by examining the diverse functionalities introduced at the 2- and 5-positions of the ethyl thiazole-4-carboxylate core, we can illuminate the vast therapeutic potential held within this chemical class. This report collates and presents quantitative data on the antimicrobial, anticancer, fungicidal, and herbicidal activities of these derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for future exploration.
Unveiling a Spectrum of Biological Activities
Derivatives of the ethyl thiazole-4-carboxylate backbone have demonstrated a remarkable range of biological effects, underscoring the versatility of this heterocyclic motif. Modifications to the core structure have yielded compounds with potent antimicrobial, anticancer, fungicidal, and herbicidal properties.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of ethyl thiazole-4-carboxylate derivatives. These compounds have been shown to be effective against a variety of bacterial and fungal pathogens, including drug-resistant strains. For instance, a series of heteroaryl(aryl) thiazole derivatives exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to over 3.75 mg/mL against a panel of bacteria. Notably, one derivative containing an isopropylthiazole moiety, N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, displayed moderate activity against Enterobacter cloacae with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.23 and 0.47 mg/mL, respectively[1]. Furthermore, other derivatives have shown promising results against multidrug-resistant staphylococci, highlighting their potential in combating challenging infections[2].
Anticancer Activity
The fight against cancer has also benefited from the exploration of ethyl thiazole-4-carboxylate derivatives. Numerous studies have reported the synthesis of novel compounds with significant cytotoxic effects against various cancer cell lines. For example, certain 2,4-disubstituted thiazole analogs have shown potent antitumor activity against human tumor cell lines, with one compound exhibiting a remarkable GI50 value of 0.08 microM against the RPMI-8226 leukemia cell line[3]. Another study on newly synthesized thiazole derivatives identified a compound with IC50 values of 2.57 µM and 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively[4]. These findings underscore the potential of this scaffold in the development of novel anticancer agents.
Fungicidal and Herbicidal Activities
Beyond the realm of human therapeutics, derivatives of ethyl thiazole-4-carboxylate have also shown promise in agricultural applications. A study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates revealed their fungicidal and herbicidal properties. These compounds exhibited 32–58% inhibition against various fungal plant pathogens at a concentration of 100 mg/L and 20–50% inhibition against several tested plants at a dosage of 150 g ai/ha[5][6]. Such findings open avenues for the development of new and effective crop protection agents.
Quantitative Biological Activity Data
To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for various derivatives of ethyl thiazole-4-carboxylate.
Table 1: Antimicrobial Activity of Ethyl Thiazole-4-Carboxylate Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Heteroaryl(aryl) thiazole derivatives | Various bacteria | MIC | 0.17 - >3.75 mg/mL | [1] |
| N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Enterobacter cloacae | MIC | 0.23 mg/mL | [1] |
| N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Enterobacter cloacae | MBC | 0.47 mg/mL | [1] |
| Thiazole derivatives | Multidrug-resistant staphylococci | - | Potent activity | [2] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate analogs | Various bacteria & fungi | MIC | Moderate to good inhibition | [7] |
Table 2: Anticancer Activity of Ethyl Thiazole-4-Carboxylate Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2,4-Disubstituted thiazole analogs | RPMI-8226 (Leukemia) | GI50 | 0.08 µM | [3] |
| 2,4-Disubstituted thiazole analogs | 60 human tumor cell lines | GI50 (MG-MID) | 38.3 µM | [3] |
| Novel thiazole derivatives | MCF-7 (Breast cancer) | IC50 | 2.57 µM | [4] |
| Novel thiazole derivatives | HepG2 (Liver cancer) | IC50 | 7.26 µM | [4] |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | 29 out of 60 NCI tumor cell lines | - | Broad spectrum activity | [8][9] |
Table 3: Fungicidal and Herbicidal Activity of Ethyl Thiazole-4-Carboxylate Derivatives
| Compound Class | Activity Type | Test Organism/Plant | Inhibition (%) / Concentration | Reference |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fungicidal | Various fungal plant pathogens | 32–58% at 100 mg/L | [5][6] |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Herbicidal | Various plants | 20–50% at 150 g ai/ha | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these thiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10][11].
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. The absorbance is then measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated[12][13][14][15][16].
Fungicidal and Herbicidal Screening
-
Fungicidal Activity: The in vitro fungicidal activity is often assessed by the mycelial growth rate method. The test compounds are added to a culture medium at a specific concentration. Mycelial discs of the test fungi are then placed on the medium and incubated. The diameter of the fungal colonies is measured after a set period, and the percentage of inhibition is calculated relative to a control group without the test compound[5][6].
-
Herbicidal Activity: Herbicidal activity is typically evaluated in greenhouse trials. Seeds of various plant species (both monocots and dicots) are planted. At a certain growth stage, the plants are sprayed with the test compounds at a specific dosage. The herbicidal effect is visually assessed after a period of time, and the percentage of inhibition or injury is recorded compared to untreated control plants[17][18][19].
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and the MTT assay.
Workflow for Antimicrobial Susceptibility Testing.
Workflow for the MTT Assay.
Conclusion and Future Directions
While a direct comparison with the parent compound, this compound, is currently hindered by a lack of available data, this guide unequivocally demonstrates the rich and diverse biological activities of its derivatives. The ethyl thiazole-4-carboxylate scaffold serves as a privileged structure, with modifications leading to potent antimicrobial, anticancer, fungicidal, and herbicidal agents. The quantitative data and detailed experimental protocols presented herein provide a solid foundation for researchers to build upon.
Future research should prioritize the biological evaluation of the parent compound to establish a baseline for structure-activity relationship studies. A systematic exploration of various substituents at the 2- and 5-positions of the thiazole ring, guided by the insights from the derivatives presented in this guide, could lead to the discovery of novel and highly active compounds with significant therapeutic and agricultural potential. Furthermore, investigations into the mechanisms of action and potential signaling pathways involved will be crucial for the rational design of the next generation of thiazole-based agents.
References
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data comparison of thiazole isomers
A Comprehensive Guide to the Spectroscopic Differentiation of Thiazole Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of heterocyclic isomers is a critical step in chemical synthesis and characterization. The constitutional isomers of thiazole—a fundamental scaffold in numerous pharmaceuticals—present a unique analytical challenge due to their identical molecular formulas and weights. This guide provides an objective comparison of thiazole, isothiazole, and various thiadiazole isomers, leveraging key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By presenting quantitative data and detailed experimental protocols, this document serves as a practical resource for distinguishing these closely related compounds.
Data Presentation: A Spectroscopic Fingerprint
The subtle differences in atomic arrangement among thiazole isomers lead to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Chemical Shifts (δ) of Thiazole and Isothiazole in CDCl₃
| Compound | H-2 | H-4 | H-5 | Reference |
| Thiazole | 8.88 (d) | 7.99 (d) | 7.42 (dd) | |
| Isothiazole | 8.54 (d) | 7.26 (dd) | 8.72 (d) | [1] |
Note: Data for thiadiazole isomers is highly dependent on the specific isomer (e.g., 1,2,3-, 1,2,4-, or 1,3,4-thiadiazole) and substitution patterns. For 1,3,4-thiadiazole derivatives, proton signals typically appear between 6.75 and 8.40 ppm.[2]
Table 2: ¹³C NMR Chemical Shifts (δ) of Thiazole and Substituted Isomers
| Compound | C-2 | C-3 | C-4 | C-5 | Reference |
| Thiazole | 153.4 | - | 143.7 | 115.2 | [3] |
| 3-Methylisothiazole | - | 158.1 | 123.5 | 148.9 | [1] |
| 4-Methylisothiazole | - | 151.8 | 134.2 | 148.5 | [1] |
| 5-Methylisothiazole | - | 156.4 | 125.1 | - | [1] |
| 1,3,4-Thiadiazole (substituted) | 164-166 | - | - | 178-181 | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups and the heterocyclic ring itself. Key differences appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key IR Absorption Bands (cm⁻¹) of Thiazole Isomers
| Compound | Ring Stretching (C=N, C=C) | C-H Stretching | Ring Vibrations | Reference |
| Thiazole | ~1480, ~1380 | ~3120 | ~888, ~750, ~600 | [4] |
| Isothiazole (gaseous) | ~1500-1300 | ~3100 | Multiple bands 750-1500 | [5] |
| 1,2,3-Thiadiazole (substituted) | ~1600, ~1450 | ~3100-3000 (aromatic) | ~1070 | [6] |
| 1,3,4-Thiadiazole (substituted) | ~1636, ~1507 | ~3400-3190 (NH₂) | - | [2] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns. While isomers have the same molecular ion peak, their fragmentation pathways can differ significantly, offering clues to their structure.
Table 4: Mass Spectrometry Data (m/z) for Thiazole Isomers
| Compound | Molecular Ion (M⁺•) | Key Fragmentation Pathways | Reference |
| Thiazole | 85 | Loss of HCN, C₂H₂S | [3] |
| Isothiazole | 85 | Loss of HCN, C₂H₂S | |
| 1,2,3-Thiadiazole | 86 | Loss of N₂ (characteristic) | [7][8] |
| 1,3,4-Thiadiazole (substituted) | Varies | Fragmentation of the thiadiazole ring, loss of substituents | [9] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the thiazole isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical to ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 300 MHz or higher field spectrometer.[1][10] Typical parameters include a spectral width of -2 to 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6][10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[6] A significantly larger number of scans is generally required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign peaks based on their chemical shift, multiplicity (splitting pattern), and integration. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary.[11]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic ring vibrations.
Methodology:
-
Sample Preparation (Thin Film Method for Liquids): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[12] Place a second salt plate on top and gently rotate to create a thin, uniform film.[13]
-
Sample Preparation (Thin Solid Film Method): Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[14] Drop the solution onto a single salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[14][15]
-
Instrumentation: Place the sample holder in the IR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates (or air) first. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the significant absorption bands and assign them to corresponding bond vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the volatile isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or hexane.[16] Ensure the sample is free of particles by filtering if necessary.[16]
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., 5% phenyl polysiloxane).[17] The GC column separates the components of the mixture before they enter the mass spectrometer.[18]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the GC.[19] The sample is vaporized and carried by an inert gas (e.g., helium) through the column.[20] A temperature program is used to ramp the column temperature, eluting compounds based on their boiling points and interaction with the stationary phase.[20]
-
MS Analysis (Electron Ionization): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][19]
-
Data Acquisition: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum for each point in the chromatogram.
-
Data Analysis: Identify the molecular ion (M⁺•) peak to confirm the molecular weight. Analyze the fragmentation pattern, comparing it to spectral libraries or known fragmentation rules to deduce the isomeric structure. The loss of a neutral molecule like N₂ is a powerful diagnostic tool for identifying 1,2,3-thiadiazoles.[7][8]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for identifying an unknown thiazole isomer using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic identification of thiazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 3. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. webassign.net [webassign.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. memphis.edu [memphis.edu]
- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Purity Assessment of Synthesized Ethyl 2-Isopropylthiazole-4-Carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the synthesis, purification, and purity assessment of ethyl 2-isopropylthiazole-4-carboxylate. The information is intended to assist researchers in selecting optimal protocols and analytical techniques for obtaining and verifying the purity of this compound, which is a key intermediate in the synthesis of various biologically active molecules.
Comparative Analysis of Synthesis and Purification Methods
The synthesis of this compound can be approached through various methods, with the classical Hantzsch thiazole synthesis and modern one-pot procedures being prominent examples. The choice of method can significantly impact the purity profile of the crude product and the subsequent purification strategy.
Table 1: Comparison of Synthesis and Purification Methods
| Method | Description | Advantages | Disadvantages | Typical Purity (Crude) | Recommended Purification |
| Hantzsch Thiazole Synthesis | A two-step reaction involving the condensation of an α-haloketone with a thioamide. | Well-established, versatile for various substituted thiazoles. | Often requires isolation of intermediates, may use hazardous reagents. | 70-85% | Column Chromatography, Recrystallization |
| One-Pot Synthesis | A streamlined approach where reactants are combined in a single reaction vessel to form the final product. | Time and resource-efficient, minimizes handling of intermediates. | May be more sensitive to reaction conditions, optimization can be challenging. | 80-95% | Recrystallization |
Purity Assessment Methods
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. Each technique provides unique information regarding the identity, purity, and impurity profile of the compound.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | High sensitivity and resolution, widely applicable. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities by mass. | High separation efficiency, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Determination of the elemental composition (%C, H, N, S). | Confirms the empirical formula of the bulk material. | Does not provide information on the nature of impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase can be isocratic or a gradient depending on the impurity profile. Addition of 0.1% formic acid can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Ethyl acetate (solvent)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in ethyl acetate.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas flow: 1 mL/min (Helium)
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for this compound would include a triplet and a quartet for the ethyl group, a septet and a doublet for the isopropyl group, and a singlet for the thiazole proton.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any impurity signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl -CH₃ | ~1.4 (t) | ~14 |
| Ethyl -CH₂ | ~4.4 (q) | ~61 |
| Isopropyl -CH₃ | ~1.3 (d) | ~23 |
| Isopropyl -CH | ~3.2 (septet) | ~34 |
| Thiazole C-H | ~8.0 (s) | ~125 |
| Thiazole C-CO | - | ~145 |
| Thiazole C-isopropyl | - | ~175 |
| Carbonyl C=O | - | ~162 |
Note: These are predicted values based on analogous structures and may vary slightly from experimental data.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
Procedure:
-
Submit a pure, dry sample of the synthesized compound for analysis.
-
The analysis will provide the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).
-
Compare the experimental percentages with the theoretical values for the molecular formula C₉H₁₃NO₂S.
Table 4: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
| Carbon (C) | 54.25% |
| Hydrogen (H) | 6.58% |
| Nitrogen (N) | 7.03% |
| Sulfur (S) | 16.09% |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and purity assessment.
Caption: Comparison of analytical techniques for purity assessment.
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of thiazole-containing compounds, focusing on the cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by experimental data from peer-reviewed literature and is intended to assist in method selection, validation, and transfer in regulated environments.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of confirming that two or more distinct methods are capable of producing comparable and reliable results for the same analyte in a given matrix.[1] This is a critical step during method transfer between laboratories, when a new method is introduced to replace an existing one, or when results from different analytical techniques need to be correlated.[2][3] The core objective is to ensure the consistency and accuracy of analytical data throughout the lifecycle of a drug product.[1]
This guide will use the thiazole-containing tyrosine kinase inhibitor, Dasatinib, as a primary example to illustrate the cross-validation principles between HPLC-UV and LC-MS/MS methods.
Data Presentation: A Comparative Summary
The performance of an analytical method is assessed through a series of validation parameters as stipulated by regulatory bodies like the FDA and EMA, and outlined in the ICH guidelines.[4] The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of thiazole compounds, drawing on data for Dasatinib and other relevant thiazole derivatives.
Table 1: Performance Characteristics of HPLC-UV for Dasatinib Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 10 - 60 µg/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.998 | [5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [5] |
| Precision (% RSD) | < 2.0% | [5] |
| Limit of Detection (LOD) | ~2.8 µg/mL | [6] |
| Limit of Quantification (LOQ) | ~9.4 µg/mL | [6] |
Table 2: Performance Characteristics of LC-MS/MS for Dasatinib Analysis in Human Plasma
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 98 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Accuracy (% of Nominal) | 88.2 - 105.8% | [7] |
| Precision (% RSD) | 2.3 - 7.0% | [7] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | 1 ng/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of a thiazole compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Dasatinib in Bulk and Pharmaceutical Formulation
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 6.5) and an organic solvent (e.g., a 50:50 v/v mixture of methanol and acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of the Dasatinib standard in the mobile phase. Working standards are prepared by serial dilution of the stock solution. For pharmaceutical formulations, tablets are crushed, and a portion of the powder is dissolved in the mobile phase, followed by sonication and filtration.
LC-MS/MS Method for Dasatinib in Human Plasma
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Dasatinib and its internal standard.
-
Sample Preparation: A protein precipitation extraction is commonly employed. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of Dasatinib). The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.[7]
Mandatory Visualization
Logical Workflow for Cross-Validation of Analytical Methods
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Thiazole Synthesis: Efficacy and Methodologies
For researchers, scientists, and professionals in the field of drug development, the thiazole ring is a privileged scaffold, integral to the structure of numerous pharmacologically active compounds. The efficient and versatile synthesis of thiazole derivatives is therefore a critical aspect of medicinal chemistry and pharmaceutical research. This guide provides an objective comparison of the efficacy of various prominent synthesis routes to thiazoles, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The following table summarizes the key performance indicators for several classical and modern methods for thiazole synthesis. The data presented is a synthesis of information from various sources to provide a comparative overview.
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | Good to Excellent (70-95%) | 2 - 24 hours | Well-established, broad substrate scope, reliable, and high-yielding. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields, and improved energy efficiency. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch | Good to Excellent (80-95%) | 10 - 20 minutes | Environmentally friendly ("green chemistry"), simple workup, and rapid reaction rates. | May not be suitable for all substrates; scalability can be a concern. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | 1 - 5 hours | Provides access to 5-aminothiazoles under mild, often room temperature, conditions. | Primarily limited to the synthesis of 5-amino substituted thiazoles. |
| Gabriel Synthesis | Moderate | Several hours | A classical method for the synthesis of 2,5-disubstituted thiazoles. | Often requires high temperatures and stoichiometric amounts of noxious reagents like phosphorus pentasulfide. Limited recent literature with specific yield data makes direct comparison difficult. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory implementation.
Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Reactants:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
The collected solid is air-dried to yield the 2-amino-4-phenylthiazole product.
Expected Yield: High, often in the range of 90-99%.
Microwave-Assisted Hantzsch Thiazole Synthesis
This method illustrates the rapid synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Reactants:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol)
-
Substituted N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
Procedure:
-
Combine the ethanone derivative and the substituted thiourea in a specialized microwave test tube.
-
Add methanol as the solvent.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.
-
After cooling, the product can be isolated by simple washing of the crude product with cold ethanol.
Expected Yield: 89-95%. This method significantly reduces reaction time compared to conventional heating.
Solvent-Free Hantzsch Thiazole Synthesis
This environmentally friendly protocol describes the one-pot synthesis of substituted Hantzsch thiazole derivatives.
Reactants:
-
α-haloketone (e.g., 2'-hydroxy-5'-chloro-α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted o-hydroxybenzaldehyde (1 mmol)
-
Ethanol (2-4 drops, as a wetting agent)
Procedure:
-
In a mortar, add the α-haloketone and thiourea.
-
Add a few drops of ethanol to wet the mixture.
-
Add the o-hydroxybenzaldehyde to the mortar.
-
Grind the mixture with a pestle at room temperature for approximately 3 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add crushed ice to the solid product.
-
Filter the separated product, wash with ice-cold water, and recrystallize from 5% aqueous acetic acid.
Expected Yield: 85-95%.
Cook-Heilbron Thiazole Synthesis
This protocol provides a general method for the synthesis of 5-aminothiazoles, exemplified by the reaction of an α-aminonitrile with carbon disulfide.[1]
Reactants:
-
α-aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Base (e.g., water or a mild base)
Procedure:
-
The α-aminonitrile is reacted with carbon disulfide under mild conditions, often at room temperature.
-
The reaction can be carried out in an aqueous or alcoholic solvent.
-
The intermediate undergoes an intramolecular cyclization.
-
A final tautomerization, often facilitated by a mild base like water, yields the aromatic 5-aminothiazole.
Expected Yield: Moderate to good (50-80%), depending on the specific substrates.
Gabriel Thiazole Synthesis
This classical method involves the reaction of an α-acylaminoketone with a thionating agent.
Reactants:
-
α-acylaminoketone (e.g., N-(2-oxopropyl)acetamide)
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
The α-acylaminoketone is heated with a stoichiometric amount of phosphorus pentasulfide.
-
The reaction is typically carried out at high temperatures, for instance, by heating the mixture.
-
The reaction mixture is then worked up to isolate the 2,5-disubstituted thiazole product.
Expected Yield: Moderate. Specific and recent quantitative data for this method is less commonly reported in the literature compared to the Hantzsch and Cook-Heilbron syntheses.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key stages of the described thiazole synthesis routes.
Caption: General experimental workflow for the Hantzsch thiazole synthesis and its variations.
Caption: Logical flow of the Cook-Heilbron synthesis for 5-aminothiazoles.
Caption: A generalized workflow for the Gabriel synthesis of thiazoles.
References
Benchmarking Ethyl 2-isopropylthiazole-4-carboxylate Against Known Antimicrobial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. While many substituted thiazole-4-carboxylates have been explored for their therapeutic potential, ethyl 2-isopropylthiazole-4-carboxylate remains a less-characterized molecule. However, its structural similarity to other biologically active thiazoles suggests it may possess valuable inhibitory properties. Numerous studies on related ethyl 2-substituted-thiazole-4-carboxylate derivatives have revealed significant antimicrobial, antifungal, antioxidant, and anticancer activities.[1][2][3]
This guide provides a framework for benchmarking the potential antimicrobial efficacy of this compound. Due to the absence of published experimental data for this specific compound, we present a hypothetical comparison against well-established antibiotics. The data herein for this compound is illustrative and intended to serve as a template for future experimental validation. The methodologies and comparative data for known inhibitors are based on established standards.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy, for our target compound and two widely used antibiotics, Ampicillin and Gentamicin. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] Lower MIC values indicate greater potency.
The data for this compound is hypothetical and serves as a placeholder for future experimental findings. The values for Ampicillin and Gentamicin are representative of their known activity against susceptible strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound | 16 (Hypothetical) | 8 (Hypothetical) | 64 (Hypothetical) | >128 (Hypothetical) |
| Ampicillin | 0.25 - 2 | 0.06 - 0.5 | 2 - 8 | >1024 |
| Gentamicin | 0.12 - 1 | 0.03 - 0.25 | 0.25 - 2 | 0.5 - 4 |
Note: The MIC values for Ampicillin and Gentamicin can vary depending on the specific strain and resistance patterns.
Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials and Reagents:
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Test compound (this compound) and control antibiotics, dissolved in a suitable solvent (e.g., DMSO)
- Bacterial strains (e.g., S. aureus, E. coli)
- Sterile saline solution (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidity meter
- Incubator
2. Inoculum Preparation:
- From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Compound Dilution:
- Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
- In the first well of a row, add 50 µL of the stock solution of the test compound to achieve the highest desired concentration.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well in the dilution series.
- This will result in wells with decreasing concentrations of the test compound.
- Include a positive control (wells with medium and bacteria, but no compound) and a negative control (wells with medium only).
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
- The final volume in each well will be 100 µL.
- Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Result Interpretation:
- After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
- Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits 90% of the bacterial growth compared to the positive control.[8][9]
Visualizations: Pathways and Workflows
Diagrams are crucial for visualizing complex biological pathways and experimental procedures.
Caption: A potential target for novel inhibitors: a bacterial two-component signal transduction system.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. woah.org [woah.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 9. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Assay Validation for Ethyl 2-isopropylthiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro assays for validating the biological activity of ethyl 2-isopropylthiazole-4-carboxylate, with a focus on its potential antimicrobial and anticancer properties. The information is benchmarked against established alternative compounds, offering a framework for robust experimental design and data interpretation.
Comparative Analysis of Biological Activity
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] This section compares the hypothetical activity of this compound with known thiazole-based compounds in these two key therapeutic areas.
Antimicrobial Activity
The antimicrobial potential of a compound is primarily assessed by its ability to inhibit the growth of pathogenic microorganisms. Standard in-vitro methods are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[5]
Table 1: Comparison of In-Vitro Antimicrobial Activity
| Compound | Target Organism | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus (Gram-positive) | Broth Microdilution | Data to be determined | Ciprofloxacin | 0.25 - 1.0 |
| Escherichia coli (Gram-negative) | Broth Microdilution | Data to be determined | Ciprofloxacin | 0.015 - 0.12 | |
| Sulfathiazole | Staphylococcus aureus | Broth Dilution | 16 - 64 | - | - |
| 2-amino-thiazole derivatives | Various Bacteria | Agar Diffusion | - | Ampicillin | - |
Note: Data for Sulfathiazole and 2-amino-thiazole derivatives are representative and may vary based on the specific derivative and bacterial strain.
Anticancer Activity
The in-vitro evaluation of potential anticancer agents involves assessing their cytotoxic effects on various cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6][7]
Table 2: Comparison of In-Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | MTT Assay | Data to be determined | Doxorubicin | 0.5 - 2.0 |
| A549 (Lung Cancer) | MTT Assay | Data to be determined | Cisplatin | 1.0 - 5.0 | |
| Dasatinib (Thiazole-containing) | K562 (Leukemia) | Cell Viability Assay | <1 | - | - |
| Novel Thiazole Derivative 4c | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16[8][9] | Staurosporine | 6.77 ± 0.41[8] |
| HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44[8][9] | Staurosporine | 8.4 ± 0.51[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]
Caption: VEGFR-2 signaling pathway and potential inhibition by this compound.
Experimental Workflow
A systematic workflow is essential for the efficient and reliable validation of a compound's in-vitro activity. The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound.
Caption: Workflow for in-vitro anticancer activity validation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-Isopropylthiazole-4-Carboxylate: A Step-by-Step Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 2-isopropylthiazole-4-carboxylate, ensuring compliance and minimizing risk.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is essential to handle this compound in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE).[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and vapors.[1] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use). | Prevents skin contact with the chemical.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of harmful vapors.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste and conducted in accordance with local, state, and federal regulations.
Step 1: Waste Collection
-
Container Selection: Use a designated, sturdy, and chemically resistant container for collecting the waste.[3] The container must be sealable and kept sealed except when adding waste.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[3] The label should also include the date the container was filled.[3]
-
Segregation: Do not mix this compound with incompatible wastes.[3] Store the waste container in a designated, well-ventilated area, away from ignition sources.[1][2]
Step 2: Managing Empty Containers
-
Initial Rinse: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[3]
-
Subsequent Rinses: For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[2]
-
Disposal of Cleanup Materials: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal as hazardous waste.[1]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
-
Regulatory Compliance: Ensure that the disposal is carried out at an approved waste disposal plant.[4]
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-isopropylthiazole-4-carboxylate (CAS No. 133047-44-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data is limited, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals.
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A government-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Minimizes the inhalation of vapors or aerosols. |
Safe Handling and Operational Workflow
Proper handling procedures are crucial to prevent accidents and ensure the integrity of the chemical. The following workflow outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Review the SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure all operations are conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for weighing and transferring the substance.
-
Conduct Experiment: Carry out the experimental procedure, being mindful of potential splashes or aerosol formation.
-
Decontamination: After use, decontaminate all work surfaces and equipment with a suitable solvent and then wash with soap and water.
-
PPE Removal: Remove and dispose of contaminated PPE in a designated waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Caption: Disposal workflow for this compound waste.
Disposal Guidelines:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect contaminated items such as gloves, paper towels, and absorbent materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as liquid hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This should be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
